molecular formula C21H30O4 B15594876 Methyl 7,15-dihydroxydehydroabietate

Methyl 7,15-dihydroxydehydroabietate

Cat. No.: B15594876
M. Wt: 346.5 g/mol
InChI Key: MRTXWRPVFGYIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7,15-dihydroxydehydroabietate is a useful research compound. Its molecular formula is C21H30O4 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTXWRPVFGYIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Abietane Diterpenoid: A Technical Guide to the Origin and Natural Sources of 7,15-Dihydroxydehydroabietic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the abietane (B96969) diterpenoid, Methyl 7,15-dihydroxydehydroabietate, focusing on its origin, natural sources, and related compounds. While direct literature on "this compound" is scarce, this guide centers on its likely parent compound, 7α,15-dihydroxydehydroabietic acid, and its derivatives, which are found in various natural sources and possess notable biological activities.

Introduction to Abietane Diterpenoids

Abietane diterpenoids are a large and structurally diverse class of natural products characterized by a 20-carbon skeleton. These compounds are of significant interest to the scientific community due to their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] A prominent precursor to many bioactive abietane diterpenoids is dehydroabietic acid.[3][4] The focus of this guide, 7,15-dihydroxydehydroabietic acid and its methyl ester, are hydroxylated derivatives of this key precursor.

Natural Sources and Origin

This compound and its parent acid are primarily of plant and fungal origin. The genus Salvia is a particularly rich source of abietane diterpenoids.[1][2][5][6][7] Additionally, these compounds have been isolated from coniferous trees and can be produced through biotransformation by certain fungi.

Table 1: Natural Sources of 7,15-Dihydroxydehydroabietic Acid and Related Compounds

CompoundNatural SourceFamily/ClassReference
7α,15-Dihydroxydehydroabietic acidChinese Eaglewood (Aquilaria sinensis)Thymelaeaceae[8]
7α,15-Dihydroxydehydroabietic acidBiotransformation of dehydroabietic acid by Trametes versicolorFungus[8]
7β,15-Dihydroxydehydroabietic acidDeodar cedar (Cedrus deodara)Pinaceae[9]
Methyl dehydroabietateSpruce bark (Picea spp.)Pinaceae[10]
Abietane Diterpenoids (general)Salvia species (e.g., Salvia prionitis, Salvia libanoticum, Salvia corrugata)Lamiaceae[5][6][7]
Dehydroabietic AcidConiferous trees (e.g., Pinus sylvestris)Pinaceae[8]

Experimental Protocols: Isolation and Purification

The isolation and purification of 7,15-dihydroxydehydroabietic acid and its derivatives from natural sources typically involve chromatographic techniques. The following is a generalized protocol based on methods reported for similar compounds.[8]

3.1. Extraction

  • Sample Preparation: The plant material (e.g., roots, bark, wood) is air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a series of solvents of increasing polarity, such as petroleum ether, chloroform, and ethanol. This is often done using a Soxhlet apparatus or by maceration at room temperature.

3.2. Chromatographic Separation

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column, often with a methanol-chloroform mixture as the mobile phase.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using semi-preparative HPLC, often with a C18 column and a mobile phase such as methanol-water.

3.3. Structure Elucidation

The structure of the isolated compound is determined using various spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biosynthesis and Logical Relationships

The biosynthesis of 7,15-dihydroxydehydroabietic acid originates from the common diterpenoid precursor, dehydroabietic acid. This precursor undergoes hydroxylation at the C-7 and C-15 positions, a reaction that can be catalyzed by fungal enzymes, as seen in the biotransformation by Trametes versicolor.[8] The methyl ester can then be formed through esterification of the carboxylic acid group.

Biosynthetic_Pathway Dehydroabietic_Acid Dehydroabietic Acid Hydroxylation Hydroxylation (e.g., by Trametes versicolor) Dehydroabietic_Acid->Hydroxylation Dihydroxy_Acid 7,15-Dihydroxydehydroabietic Acid Hydroxylation->Dihydroxy_Acid Esterification Esterification Dihydroxy_Acid->Esterification Methyl_Ester This compound Esterification->Methyl_Ester

Caption: Plausible biosynthetic pathway of this compound.

Experimental Workflow

The general workflow for the isolation and identification of this compound from a natural source is a multi-step process.

Experimental_Workflow Natural_Source Natural Source (e.g., Plant Material) Extraction Solvent Extraction Natural_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Sephadex_Chromatography Sephadex LH-20 Chromatography Column_Chromatography->Sephadex_Chromatography HPLC Semi-preparative HPLC Sephadex_Chromatography->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR, IR) Pure_Compound->Structure_Elucidation

Caption: General experimental workflow for isolation and identification.

Conclusion

This compound, a derivative of dehydroabietic acid, belongs to the promising class of abietane diterpenoids. While direct research on this specific methyl ester is limited, its parent acid, 7,15-dihydroxydehydroabietic acid, has been identified from both plant and fungal sources. The established biological activities of related abietane diterpenoids suggest that this compound may also possess significant therapeutic potential, warranting further investigation by researchers and drug development professionals. The methodologies for its isolation and characterization are well-established, providing a clear path for future studies.

References

Synthesis of Methyl 7,15-dihydroxydehydroabietate from Dehydroabietic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 7,15-dihydroxydehydroabietate, a derivative of the naturally occurring diterpenoid, dehydroabietic acid. Dehydroabietic acid and its analogues have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiulcer, and antitumor properties.[1][2][3] This document outlines a multi-step synthesis, compiling detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows. The methodologies presented are based on established chemical principles and analogous transformations reported in the scientific literature for related abietane (B96969) diterpenes.

Synthetic Strategy Overview

The synthesis of this compound from dehydroabietic acid is proposed to proceed through a three-step sequence:

  • Esterification: The carboxylic acid functionality of dehydroabietic acid is first protected as a methyl ester to prevent interference in subsequent oxidation steps. This is a standard procedure to produce methyl dehydroabietate.[1][4]

  • Benzylic Oxidation: The C7 position, being a benzylic carbon, is susceptible to oxidation. This step aims to introduce a hydroxyl group at this position to yield methyl 7-hydroxydehydroabietate.

  • Tertiary Hydroxylation: The final step involves the introduction of a hydroxyl group at the tertiary C15 position. This transformation is more challenging and may proceed via oxidation of the isopropyl group.

The overall synthetic workflow is depicted in the following diagram:

G cluster_input Starting Material cluster_synthesis Synthetic Pathway cluster_output Final Product Dehydroabietic Acid Dehydroabietic Acid Step 1: Esterification Step 1: Esterification Dehydroabietic Acid->Step 1: Esterification Methylating Agent Step 2: Benzylic Oxidation Step 2: Benzylic Oxidation Step 1: Esterification->Step 2: Benzylic Oxidation Step 3: Tertiary Hydroxylation Step 3: Tertiary Hydroxylation Step 2: Benzylic Oxidation->Step 3: Tertiary Hydroxylation This compound This compound Step 3: Tertiary Hydroxylation->this compound Final Product Isolation

Figure 1: Overall Synthetic Workflow

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: Synthesis of Methyl Dehydroabietate

The initial step involves the esterification of dehydroabietic acid to its corresponding methyl ester. This is a common and high-yielding reaction.[1]

Experimental Protocol:

  • Dehydroabietic acid is dissolved in a suitable solvent such as methanol (B129727).

  • A catalytic amount of a strong acid, for example, sulfuric acid, is added to the solution.

  • The reaction mixture is refluxed for a period of 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl dehydroabietate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield (%)
Dehydroabietic AcidC₂₀H₂₈O₂300.4410.0 g0.033-
MethanolCH₄O32.04100 mL--
Sulfuric AcidH₂SO₄98.080.5 mL--
Methyl Dehydroabietate C₂₁H₃₀O₂ 314.46 - - ~95%

Chemical Transformation:

G cluster_reactants Reactants cluster_products Product Dehydroabietic Acid Dehydroabietic Acid Methyl Dehydroabietate Methyl Dehydroabietate Dehydroabietic Acid->Methyl Dehydroabietate H₂SO₄, Reflux + CH3OH + CH₃OH

Figure 2: Esterification of Dehydroabietic Acid
Step 2: Synthesis of Methyl 7-hydroxydehydroabietate

The introduction of a hydroxyl group at the benzylic C7 position can be achieved through oxidation. While several oxidizing agents can be employed, this protocol outlines a plausible method. The oxidation of methyl dehydroabietate can lead to the formation of methyl 7-oxodehydroabietate, which can then be reduced to the desired hydroxyl derivative.[5][6]

Experimental Protocol:

Part A: Oxidation to Methyl 7-oxodehydroabietate

  • Methyl dehydroabietate is dissolved in a suitable solvent like acetic acid.

  • An oxidizing agent, such as chromium trioxide, is added portion-wise to the solution while maintaining the temperature below 40°C.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of isopropanol, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Part B: Reduction to Methyl 7-hydroxydehydroabietate

  • The purified methyl 7-oxodehydroabietate is dissolved in methanol.

  • A reducing agent, such as sodium borohydride, is added slowly at 0°C.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched with a saturated ammonium (B1175870) chloride solution, and the methanol is evaporated.

  • The aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the product.

Quantitative Data:

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield (%)
Methyl DehydroabietateC₂₁H₃₀O₂314.465.0 g0.016-
Chromium TrioxideCrO₃99.993.2 g0.032-
Sodium BorohydrideNaBH₄37.830.6 g0.016-
Methyl 7-hydroxydehydroabietate C₂₁H₃₀O₃ 330.46 - - ~70% (over 2 steps)

Chemical Transformation:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Methyl Dehydroabietate Methyl Dehydroabietate Methyl 7-oxodehydroabietate Methyl 7-oxodehydroabietate Methyl Dehydroabietate->Methyl 7-oxodehydroabietate 1. CrO₃, AcOH Methyl 7-hydroxydehydroabietate Methyl 7-hydroxydehydroabietate Methyl 7-oxodehydroabietate->Methyl 7-hydroxydehydroabietate 2. NaBH₄, MeOH

Figure 3: Synthesis of Methyl 7-hydroxydehydroabietate
Step 3: Synthesis of this compound

The final hydroxylation at the C15 position is challenging. One plausible approach involves a free-radical-mediated oxidation. The isolation of 7α,15-dihydroxydehydroabietic acid as a product of abietic acid oxidation suggests this transformation is feasible.[6][7]

Experimental Protocol:

  • Methyl 7-hydroxydehydroabietate is dissolved in a suitable solvent mixture, such as acetonitrile (B52724) and water.

  • A photo-initiator, like benzophenone, is added to the solution.

  • The reaction mixture is irradiated with a UV lamp while being stirred and sparged with air or oxygen.

  • The reaction progress is monitored by TLC.

  • Upon consumption of the starting material, the solvent is removed under reduced pressure.

  • The residue is purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired dihydroxy product.

Quantitative Data:

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield (%)
Methyl 7-hydroxydehydroabietateC₂₁H₃₀O₃330.461.0 g0.003-
BenzophenoneC₁₃H₁₀O182.220.1 g0.0005-
This compound C₂₁H₃₀O₄ 346.46 - - Low to moderate

Chemical Transformation:

G cluster_reactant Reactant cluster_product Product Methyl 7-hydroxydehydroabietate Methyl 7-hydroxydehydroabietate This compound This compound Methyl 7-hydroxydehydroabietate->this compound UV, O₂, Photo-initiator

Figure 4: Synthesis of this compound

Characterization Data

The structural elucidation of the final product and intermediates would rely on standard spectroscopic techniques. The following table summarizes expected spectroscopic data based on known related compounds.[5][8]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Methyl Dehydroabietate Aromatic protons (~7.0-7.2), Isopropyl group (~1.2, ~2.9), Methyl esters (~3.6), Other aliphatic protonsAromatic carbons (~124-147), Carbonyl carbon (~179), Methyl ester carbon (~52), Other aliphatic carbons[M]⁺ at 314.2
Methyl 7-hydroxydehydroabietate Aromatic protons, Benzylic proton (~4.8), Isopropyl group, Methyl esters, Other aliphatic protonsAromatic carbons, Carbonyl carbon, Carbinol carbon (~70-75), Methyl ester carbon, Other aliphatic carbons[M]⁺ at 330.2
This compound Aromatic protons, Benzylic proton, Absence of isopropyl methine proton, Singlet for gem-dimethyl at C15, Methyl esters, Other aliphatic protonsAromatic carbons, Carbonyl carbon, Carbinol carbons (C7 and C15), Methyl ester carbon, Other aliphatic carbons[M]⁺ at 346.2

Conclusion

This technical guide outlines a feasible synthetic route for this compound from dehydroabietic acid. The described protocols are based on established chemical transformations for similar diterpenoid structures. The successful synthesis and purification of this compound will enable further investigation into its biological properties and potential as a therapeutic agent. Researchers undertaking this synthesis should note that the final hydroxylation step may require optimization to achieve satisfactory yields. Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized compounds.

References

Investigation of the Biosynthetic Pathway of Methyl 7,15-dihydroxydehydroabietate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7,15-dihydroxydehydroabietate is a diterpenoid of interest with potential pharmacological applications. This document outlines a proposed biosynthetic pathway based on current literature and provides a comprehensive guide for its investigation. The pathway is hypothesized to originate from the common diterpenoid precursor, dehydroabietic acid, and involves sequential hydroxylations and a final methylation step. This guide details the putative enzymatic players, proposes experimental workflows for their identification and characterization, and provides templates for the systematic presentation of quantitative data.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is postulated to be a multi-step enzymatic process commencing with the abietane (B96969) diterpenoid, dehydroabietic acid. The core transformations involve stereo- and regiospecific hydroxylations of the diterpene backbone, followed by methylation of the C-18 carboxylic acid.

The initial precursor, dehydroabietic acid, is itself derived from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of dehydroabietic acid involves the cyclization of GGPP to abietadiene, which is then subjected to a series of oxidation reactions at the C-18 position, catalyzed by cytochrome P450 monooxygenases and dehydrogenases, to form the characteristic carboxylic acid.[1]

The subsequent steps to yield this compound are proposed as follows:

  • C-15 Hydroxylation: The first hydroxylation is proposed to occur at the C-15 position of dehydroabietic acid. A cytochrome P450 enzyme, CYP81AM1 , from Tripterygium wilfordii has been identified as specifically catalyzing this reaction to produce 15-hydroxydehydroabietic acid.[2][3] This enzyme provides a strong candidate for this step in the pathway.

  • C-7 Hydroxylation: The second hydroxylation is hypothesized to take place at the C-7 position. While the specific enzyme for this transformation on an abietane scaffold is not yet characterized, members of the CYP7B1 family are known to catalyze the 7α-hydroxylation of other structurally related steroid molecules and represent a potential starting point for enzyme discovery.[4][5] The order of the C-7 and C-15 hydroxylations is currently unknown and requires experimental validation.

  • C-18 Methylation: The final step is the methylation of the C-18 carboxylic acid to form the methyl ester. This reaction is likely catalyzed by a methyltransferase . Although the specific enzyme has not been identified in this context, the existence of methyl esters of related resin acids, such as methyl dehydroabietate, suggests the presence of such enzymatic activity.[6][7]

The following diagram illustrates the proposed biosynthetic pathway.

Methyl_7_15_dihydroxydehydroabietate_Biosynthesis Geranylgeranyl Diphosphate (GGPP) Geranylgeranyl Diphosphate (GGPP) Dehydroabietic Acid Dehydroabietic Acid Geranylgeranyl Diphosphate (GGPP)->Dehydroabietic Acid Multiple Steps (di-TPS, P450s, Dehydrogenase) 15-hydroxydehydroabietic acid 15-hydroxydehydroabietic acid Dehydroabietic Acid->15-hydroxydehydroabietic acid CYP81AM1 (C-15 Hydroxylase) 15-hydroxydehydroabietate 15-hydroxydehydroabietate 7,15-dihydroxydehydroabietic acid 7,15-dihydroxydehydroabietic acid 15-hydroxydehydroabietate->7,15-dihydroxydehydroabietic acid Putative P450 (e.g., CYP7B family) (C-7 Hydroxylase) This compound This compound 7,15-dihydroxydehydroabietic acid->this compound Putative Methyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes

A transcriptomics-based approach is recommended for identifying the putative C-7 hydroxylase and methyltransferase.

Experimental Workflow:

Gene_Identification_Workflow cluster_0 Plant Material Collection cluster_1 Transcriptome Analysis cluster_2 Candidate Gene Selection Plant Source Plant Tissue RNA_Extraction Total RNA Extraction Plant->RNA_Extraction cDNA_Library cDNA Library Preparation RNA_Extraction->cDNA_Library Sequencing High-Throughput Sequencing cDNA_Library->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterPro) Assembly->Annotation P450_Mining Identify P450 Candidates (e.g., CYP7B family) Annotation->P450_Mining MT_Mining Identify Methyltransferase Candidates Annotation->MT_Mining

Figure 2: Workflow for candidate gene identification.

Methodology:

  • Plant Material: Select a plant species known to produce hydroxylated abietane diterpenoids.

  • RNA Extraction: Extract total RNA from relevant tissues (e.g., leaves, roots) using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo using software like Trinity. Annotate the assembled transcripts by sequence homology searches against public databases (NCBI nr, Swiss-Prot) to identify putative cytochrome P450s and methyltransferases.

Functional Characterization of Candidate Enzymes

Heterologous expression in microbial systems is a robust method for confirming enzyme function.

Methodology:

  • Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET-28a for E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.

  • In Vivo/In Vitro Assays:

    • Whole-cell assays (Yeast): Culture the recombinant yeast and feed the precursor substrate (dehydroabietic acid or 15-hydroxydehydroabietic acid).

    • Microsomal assays (Yeast/E. coli): Prepare microsomes from the recombinant host expressing the P450 enzyme. Incubate the microsomes with the substrate, NADPH, and a cytochrome P450 reductase.

    • Soluble fraction assays (E. coli): For methyltransferases, prepare the soluble protein fraction and incubate with the substrate and a methyl donor (e.g., S-adenosyl methionine).

  • Metabolite Analysis: Extract the products from the assay mixture using an organic solvent (e.g., ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards.

Logical Flow for Enzyme Characterization:

Enzyme_Characterization_Logic Start Candidate Gene Clone Clone into Expression Vector Start->Clone Express Heterologous Expression (Yeast or E. coli) Clone->Express Assay Enzyme Assay (with substrate) Express->Assay Analyze Metabolite Analysis (GC-MS / LC-MS) Assay->Analyze Identify Identify Product Analyze->Identify Confirmed Function Confirmed Identify->Confirmed Product Matches Expected Metabolite NotConfirmed Function Not Confirmed Identify->NotConfirmed No Product or Incorrect Product

Figure 3: Logical workflow for enzyme function validation.

Data Presentation

Systematic tabulation of quantitative data is crucial for comparative analysis. The following tables provide templates for organizing key experimental results.

Enzyme Kinetic Parameters

Once the enzymes are functionally characterized, their kinetic properties should be determined using purified recombinant proteins.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
CYP81AM1Dehydroabietic AcidDataDataData
Putative C-7 Hydroxylase15-hydroxydehydroabietic acidDataDataData
Putative Methyltransferase7,15-dihydroxydehydroabietic acidDataDataData

Table 1: Template for Enzyme Kinetic Data.

In Vivo Product Yields

Quantification of product formation in engineered microbial hosts provides insights into pathway efficiency.

Host StrainPrecursor FedPrecursor Concentration (mg/L)Product Titer (mg/L)Molar Conversion (%)
Yeast + CYP81AM1Dehydroabietic AcidDataDataData
Yeast + CYP81AM1 + C-7 HydroxylaseDehydroabietic AcidDataDataData
Yeast + Full PathwayDehydroabietic AcidDataDataData

Table 2: Template for Product Yields from Whole-Cell Bioconversion.

Conclusion

The investigation into the biosynthetic pathway of this compound presents an opportunity to discover novel enzymatic functions and to engineer microbial systems for the production of this valuable diterpenoid. The proposed pathway, centered around the confirmed activity of CYP81AM1 and putative roles for other P450s and methyltransferases, provides a solid foundation for future research. The experimental workflows and data management structures outlined in this guide are intended to facilitate a systematic and rigorous scientific inquiry.

References

Preliminary Cytotoxicity Screening of Methyl 7,15-dihydroxydehydroabietate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of the novel compound, Methyl 7,15-dihydroxydehydroabietate. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction

The initial assessment of a novel compound's biological activity is a critical step in the drug discovery pipeline. In vitro cytotoxicity assays are fundamental to this process, offering insights into a compound's potential as an anticancer agent by evaluating its ability to inhibit cell growth or induce cell death.[1][2] This guide outlines a standard workflow for screening a compound, exemplified by this compound, against a panel of human cancer cell lines. The core components of this preliminary screening include the determination of cell viability, analysis of apoptosis induction, and assessment of cell cycle alterations.

Data Presentation

Quantitative data from the preliminary cytotoxicity screening of this compound are summarized below. These tables provide a clear and concise representation of the compound's effects on various cancer cell lines, facilitating comparative analysis.

Table 1: Hypothetical IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.3
MDA-MB-231Breast Adenocarcinoma42.1
A549Lung Carcinoma33.8
HCT116Colorectal Carcinoma18.5
HeLaCervical Adenocarcinoma55.2

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells

This table presents the percentage of apoptotic cells following treatment with the compound for 48 hours, as determined by Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control02.11.53.6
MDHA108.74.212.9
MDHA2015.49.825.2
MDHA4028.116.344.4

Table 3: Hypothetical Cell Cycle Analysis of HCT116 Cells Treated with this compound

This table shows the distribution of cells in different phases of the cell cycle after 48 hours of treatment.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.228.116.7
MDHA1060.125.314.6
MDHA2068.518.213.3
MDHA4075.312.112.6

Experimental Protocols

Detailed methodologies for the key experiments in the preliminary cytotoxicity screening of this compound are provided below.

Cell Culture and Compound Treatment
  • Cell Line Maintenance: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, and HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For experimental assays, cells are seeded in 96-well, 24-well, or 6-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation and Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (0.1% DMSO) for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis is a form of programmed cell death.[5][6][7] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze DNA content and cell cycle distribution.[8][9][10]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[8][9]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Visualization of Key Cellular Processes

Diagrams of relevant signaling pathways and experimental workflows are provided below to visually represent the concepts discussed in this guide.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding compound_prep Compound Preparation treatment Cell Treatment seeding->treatment compound_prep->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for cytotoxicity screening.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 -> Caspase-8 disc->caspase8 caspase3 Pro-Caspase-3 -> Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation (Bax/Bak) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Pro-Caspase-9 -> Caspase-9 apoptosome->caspase9 caspase9->caspase3 execution Cleavage of Cellular Substrates caspase3->execution apoptosis Apoptosis execution->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.[5][6][11][12]

cell_cycle g1 G1 Phase (Cell Growth) s S Phase (DNA Synthesis) g1->s G1/S Checkpoint g0 G0 (Quiescence) g1->g0 g2 G2 Phase (Growth and Preparation for Mitosis) s->g2 m M Phase (Mitosis) g2->m G2/M Checkpoint m->g1

Caption: The eukaryotic cell cycle.[10]

References

In Vitro Biological Activities of Dehydroabietic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific in vitro biological activity data for Methyl 7,15-dihydroxydehydroabietate is not extensively available in current literature, a significant body of research exists for its parent compound, dehydroabietic acid (DHA), and its various derivatives. This technical guide provides a comprehensive overview of the in vitro anticancer and anti-inflammatory activities of these closely related compounds. The data presented herein offers valuable insights into the potential therapeutic applications of this class of abietane (B96969) diterpenes. It is crucial to note that the following data pertains to dehydroabietic acid and its derivatives, and not specifically to this compound.

Anticancer Activity of Dehydroabietic Acid Derivatives

Dehydroabietic acid and its synthetic derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of various dehydroabietic acid derivatives against several human cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Acylhydrazone DerivativesN'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazideHeLa (Cervical Cancer)2.21[1]
BEL-7402 (Liver Cancer)14.46[1]
Simple DerivativesDehydroabietinolHeLa (Cervical Cancer)13.0 (mg/mL)[2]
Jurkat (T-cell Leukemia)9.7 (mg/mL)[2]
Dehydroabietinol acetateJurkat (T-cell Leukemia)22.0 (mg/mL)[2]
1,2,3-Triazole-Oxazolidinone HybridsCompound 4pHeLa, HepG2, MGC-803, T-243.18 - 25.31[3]
Abietane Diterpenoid QuinonesTanshinone IIaMIAPaCa-2 (Pancreatic Cancer)1.9[4]
7α-acetoxyroyleanoneMIAPaCa-2 (Pancreatic Cancer)4.7[4]
1,2-dihydrotanshinoneMIAPaCa-2 (Pancreatic Cancer)5.6[4]
CryptotanshinoneMIAPaCa-2 (Pancreatic Cancer)5.8[4]
Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The most common method to evaluate the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dehydroabietic acid derivatives) and a positive control (e.g., cisplatin (B142131) or doxorubicin) for a specified duration (typically 24, 48, or 72 hours).[3][5]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways in Anticancer Activity

Dehydroabietic acid and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and interference with mitochondrial function.[6]

DHA_Derivative Dehydroabietic Acid Derivative Mitochondria Mitochondria DHA_Derivative->Mitochondria interferes with Caspase3 Caspase-3 Mitochondria->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by DHA derivatives.

Anti-inflammatory Activity of Dehydroabietic Acid Derivatives

Dehydroabietic acid has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

The primary in vitro measure of anti-inflammatory activity for these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundCell LineAssayEffectReference
Dehydroabietic AcidRAW 264.7Nitric Oxide ProductionDose-dependent reduction in NO production[7]
Gene ExpressionDecreased mRNA levels of iNOS and TNF-α[7]
Experimental Protocols

Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of dehydroabietic acid for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition is then determined.

Signaling Pathways in Anti-inflammatory Activity

Dehydroabietic acid exerts its anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[7][8] This is achieved through the inhibition of upstream kinases such as Src, Syk, and TAK1.[7][8]

cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway Src Src NFkB NF-κB Src->NFkB Syk Syk Syk->NFkB Inflammatory_Genes Inflammatory Gene Expression (iNOS, TNF-α) NFkB->Inflammatory_Genes TAK1 TAK1 AP1 AP-1 TAK1->AP1 AP1->Inflammatory_Genes DHA Dehydroabietic Acid DHA->Src DHA->Syk DHA->TAK1

Caption: Inhibition of NF-κB and AP-1 pathways by DHA.

start Seed Cancer Cells in 96-well plate treat Treat with DHA Derivative start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 dissolve Dissolve Formazan Crystals (DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow for MTT cytotoxicity assay.

The available in vitro data strongly suggest that dehydroabietic acid and its derivatives are a promising class of compounds with significant anticancer and anti-inflammatory potential. The diverse chemical modifications of the dehydroabietic acid scaffold have yielded compounds with potent and selective activities. Further investigation into the specific biological activities of this compound is warranted to determine its place within this pharmacologically active family of natural products. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers interested in exploring the therapeutic potential of these compounds.

References

An In-Depth Technical Guide to Methyl 7,15-dihydroxydehydroabietate: Physical Characteristics and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 7,15-dihydroxydehydroabietate, a diterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document consolidates information from supplier safety data sheets, certificates of analysis, and data for structurally similar compounds. The guide presents the available quantitative data in structured tables and outlines general experimental protocols for determining key physical characteristics, offering a foundational resource for researchers working with this compound.

Introduction

This compound is a modified abietane (B96969) diterpenoid. The abietane skeleton is a common structural motif in natural products isolated from various plant species, particularly conifers of the Pinus genus. These compounds have garnered significant interest due to their diverse biological activities. A thorough understanding of the physical and chemical properties of this compound is crucial for its extraction, purification, formulation, and application in research and development.

Chemical Identity

PropertyValueSource
Chemical Name This compound-
CAS Number 155205-65-5Key Organics Limited
Molecular Formula C₂₁H₃₀O₄Key Organics Limited
Molecular Weight 346.47 g/mol Key Organics Limited
Appearance PowderBioCrick

Physical and Chemical Properties

Experimental data on the physical properties of this compound are not widely available in published literature. The following table summarizes the available information.

PropertyValueRemarksSource
Melting Point Data not available--
Boiling Point Data not available--
Density Data not available--

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. The following data has been compiled from supplier information.

Quantitative Solubility Data
SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO)25.33 mg/mL (65.89 mM)Requires sonication and warmingBioCrick
Qualitative Solubility Data

A certificate of analysis from a commercial supplier indicates that this compound is soluble in the following organic solvents. However, quantitative data is not provided.

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

Experimental Protocols for Characterization

For researchers seeking to determine the physical and chemical properties of this compound, the following established experimental protocols are recommended.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid is through capillary melting point apparatus.

Workflow for Melting Point Determination

G Figure 1: Workflow for Melting Point Determination A Finely powder the crystalline solid B Pack the powder into a capillary tube (1-2 mm) A->B C Place the capillary tube in the melting point apparatus B->C D Heat the sample at a slow, controlled rate (1-2 °C/min) C->D E Record the temperature range from the first appearance of liquid to complete liquefaction D->E G Figure 2: Protocol for Shake-Flask Solubility Determination A Add an excess amount of the compound to a known volume of the solvent in a sealed vial B Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours) A->B C Allow the undissolved solid to settle B->C D Withdraw a sample of the supernatant C->D E Filter or centrifuge the sample to remove any remaining solid particles D->E F Analyze the concentration of the compound in the clear solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) E->F

Unveiling the Therapeutic Potential of Methyl 7,15-dihydroxydehydroabietate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate, a diterpenoid compound, is emerging as a molecule of significant interest in the field of drug discovery. While direct research on this specific methyl ester is nascent, extensive investigation into its parent compound, 7α,15-dihydroxydehydroabietic acid, provides a strong foundation for exploring its therapeutic applications. This technical guide synthesizes the current understanding of the biological activities and potential therapeutic targets of this class of compounds, with a primary focus on anti-angiogenic, and potential anti-inflammatory and neuroprotective, effects. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways to facilitate further research and development.

Core Therapeutic Target: Anti-Angiogenesis via VEGF Pathway Modulation

The most well-documented therapeutic potential of the 7,15-dihydroxydehydroabietate scaffold lies in its ability to inhibit angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis, making anti-angiogenic agents a cornerstone of modern oncology. The primary mechanism of action is the downregulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activity of 7α,15-dihydroxydehydroabietic acid, the parent compound of this compound. These values provide a benchmark for the potency of this molecular scaffold.

Biological ActivityCell LineAssayConcentration/IC50Reference
Anti-angiogenesisHUVECsTube Formation AssaySignificant inhibition at 3.125 µM and 6.25 µM[1]
CytotoxicityHUVECsCell Viability AssaySignificant decrease at concentrations from 3.125 µM to 100 µM[1]
Anti-inflammatoryBV2 microgliaNitric Oxide (NO) ProductionIC50 of 3.12 µM and 15.53 µM for related abietane (B96969) diterpenoids[2][3]
Anti-inflammatoryRAW 264.7 cellsTNF-α, IL-1β, NO ProductionIC50 values from 1.12 to 5.84 μM for related abietane diterpenoids[4]

Note: Data for anti-inflammatory activity is for related abietane diterpenoids and suggests a potential avenue of investigation for this compound.

Signaling Pathway and Experimental Workflow

The anti-angiogenic effect of 7α,15-dihydroxydehydroabietic acid is mediated through the suppression of key signaling molecules. The experimental workflow to elucidate this mechanism typically involves a series of in vitro assays.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Angiogenesis Angiogenesis p-Akt->Angiogenesis p-ERK p-ERK ERK->p-ERK p-ERK->Angiogenesis Compound Methyl 7,15-dihydroxy- dehydroabietate Compound->VEGF Inhibits Expression Compound->p-Akt Inhibits Phosphorylation Compound->p-ERK Inhibits Phosphorylation

Figure 1: Proposed mechanism of anti-angiogenic action.

G cluster_1 Experimental Workflow Cell_Culture HUVEC Cell Culture Compound_Treatment Treatment with Methyl 7,15-dihydroxydehydroabietate Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Tube_Formation Tube Formation Assay Compound_Treatment->Tube_Formation Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Tube_Formation->Data_Analysis Western_Blot Western Blot Analysis (VEGF, p-Akt, p-ERK) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Figure 2: A typical experimental workflow for evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in fresh EGM-2 for 24-48 hours. A vehicle control (DMSO) should be included.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Endothelial Tube Formation Assay

Objective: To assess the effect of this compound on the in vitro formation of capillary-like structures by HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel Basement Membrane Matrix

  • 96-well plates

  • This compound

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound.

  • Seed the cells onto the solidified Matrigel at a density of 2 x 10⁴ cells/well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation levels of VEGF, Akt, and ERK in HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-VEGF, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells with RIPA buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Other Potential Therapeutic Targets

Beyond anti-angiogenesis, the abietane diterpenoid scaffold has shown promise in other therapeutic areas, suggesting broader potential for this compound.

  • Anti-Inflammatory Activity: Several abietane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in macrophage cell lines.[4][5] This suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.

  • Neuroprotective Effects: There is emerging evidence for the neuroprotective activities of various diterpenoids. While direct studies on this compound are lacking, the general neuroprotective potential of this class of compounds warrants further investigation.

Conclusion and Future Directions

This compound, and its parent compound, represent a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology through the inhibition of angiogenesis. The detailed mechanisms involving the VEGF, Akt, and ERK signaling pathways provide a solid basis for further drug development efforts. Future research should focus on:

  • Direct evaluation of this compound: It is crucial to conduct comprehensive studies on the methyl ester itself to confirm and compare its activity with the parent acid. Esterification can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

  • In vivo studies: Preclinical animal models are necessary to validate the in vitro anti-angiogenic and anti-tumor effects and to assess the compound's safety and efficacy.

  • Exploration of other therapeutic targets: The potential anti-inflammatory and neuroprotective activities should be systematically investigated to broaden the therapeutic applications of this molecule.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs of this compound will be essential for optimizing its potency, selectivity, and drug-like properties.

This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent. The provided data, protocols, and pathway diagrams are intended to facilitate the design of future experiments and accelerate the translation of this promising natural product scaffold into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Methyl 7,15-dihydroxydehydroabietate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate is a diterpenoid compound belonging to the abietane (B96969) family, many of which are derived from natural sources such as pine resins. While specific biological activities of this compound are not extensively documented in publicly available literature, its parent compound, dehydroabietic acid, and its derivatives have demonstrated a range of biological activities, including anticancer properties. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.

These application notes provide a generalized framework for researchers to begin investigating the effects of this compound in a cell culture setting. The following protocols are based on established methods for evaluating the in vitro efficacy of related dehydroabietic acid derivatives and can be adapted for the specific needs of your research.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents data for the related compound, Dehydroabietic Acid (DAA) , to serve as an example of how to structure and present cytotoxicity data. Researchers should generate their own data for this compound.

Table 1: Example Cytotoxicity Data for Dehydroabietic Acid (DAA) Against Various Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
Dehydroabietic AcidHeLa (Cervical Cancer)MTT48~25
Dehydroabietic AcidSK-OV-3 (Ovarian Cancer)MTT48~30
Dehydroabietic AcidMGC-803 (Gastric Cancer)MTT48~40
Dehydroabietic AcidHL-7702 (Normal Liver)MTT48>100

Note: The data presented above is for illustrative purposes and is based on findings for Dehydroabietic Acid, not this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours.

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cell Line seed Seed Cells in 96-well or 6-well plates start->seed treat Treat with Methyl 7,15-dihydroxydehydroabietate (various concentrations) seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt MTT Assay incubate->mtt stain Annexin V/PI Staining incubate->stain read_mtt Measure Absorbance mtt->read_mtt ic50 Calculate IC50 read_mtt->ic50 flow Flow Cytometry stain->flow apoptosis_quant Quantify Apoptosis flow->apoptosis_quant

Caption: A generalized workflow for assessing the in vitro effects of a test compound.

Potential Signaling Pathway: Intrinsic Apoptosis

While the specific signaling pathway for this compound is unknown, many diterpenoids induce apoptosis via the intrinsic (mitochondrial) pathway. The following diagram illustrates this potential mechanism of action.

intrinsic_apoptosis cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound Methyl 7,15-dihydroxy- dehydroabietate bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family Potential Target bax_bak Bax/Bak Activation bcl2_family->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

Disclaimer

The protocols and information provided in these application notes are intended as a general guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Due to the limited data available for this compound, the suggested starting concentrations and potential mechanisms of action are based on studies of related compounds and should be experimentally verified.

Application Note: HPLC Analysis of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Methyl 7,15-dihydroxydehydroabietate, a diterpenoid of interest in pharmaceutical and natural product research. The described protocol utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible method for the analysis of this compound in various sample matrices. This document is intended for researchers, scientists, and drug development professionals requiring a precise analytical technique for this compound.

Introduction

This compound is a derivative of dehydroabietic acid, a naturally occurring resin acid found in coniferous trees.[1] As an abietane (B96969) diterpenoid, this class of compounds has garnered significant interest due to its potential biological activities, including cytotoxic, antibacterial, and antitumor properties.[2][3][4] Accurate and precise analytical methods are therefore crucial for the qualitative and quantitative assessment of this compound in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity.[5] This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (LC-MS grade).

  • Standard: this compound (purity >98%).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm and 275 nm (Diode Array Detector)
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the described conditions.

ParameterExpected Value
Retention Time (tR) Approximately 15.8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Method Logic

The following diagram illustrates the logical workflow of the HPLC analysis method for this compound.

HPLC_Workflow A Standard & Sample Preparation E Sample Injection A->E Filtered Sample B HPLC System Setup C Method Programming (Gradient, Flow, Temp, etc.) B->C D Column Equilibration C->D D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (DAD) F->G H Data Acquisition & Processing G->H I Quantification & Reporting H->I

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway (Illustrative)

While not directly related to the analytical method, understanding the potential biological context of this compound can be valuable. The following diagram illustrates a hypothetical signaling pathway where an abietane diterpenoid might exert cytotoxic effects, a known activity for this class of compounds.

Signaling_Pathway cluster_cell Cancer Cell Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Application Notes and Protocols for In Vivo Experimental Design of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of Methyl 7,15-dihydroxydehydroabietate, a derivative of Dehydroabietic acid (DAA). Due to the limited availability of in vivo data for this specific compound, the following protocols are based on the known biological activities of the parent compound, DAA, which has demonstrated potential anti-inflammatory and wound-healing properties.[1][2][3][4] This document outlines a phased experimental approach, commencing with safety and pharmacokinetic profiling, followed by an efficacy evaluation in a relevant disease model.

Preclinical In Vivo Experimental Workflow

The successful preclinical development of a novel natural product derivative like this compound necessitates a structured, multi-stage in vivo testing strategy. This workflow ensures that critical data on safety, tolerability, pharmacokinetics, and efficacy are gathered systematically.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (ADME) cluster_2 Phase 3: Efficacy Evaluation A Acute Toxicity Study (LD50 Determination) B Dose-Range Finding Study A->B Determine Maximum Tolerated Dose (MTD) C Single-Dose Pharmacokinetic (PK) Study B->C Select Doses for PK & Efficacy Studies D Bioavailability Assessment C->D Determine Oral vs. IV Bioavailability E Diabetic Wound Healing Model D->E Inform Dosing Regimen for Efficacy Study F Histopathological & Biomarker Analysis E->F Assess Therapeutic Efficacy

Figure 1: A phased workflow for the in vivo evaluation of this compound.

Hypothetical Signaling Pathway of Action

Based on the known mechanisms of the parent compound, Dehydroabietic acid (DAA), this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and AP-1.[1][2] DAA has been shown to suppress the activity of Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.[1][2]

G cluster_0 Proposed Anti-Inflammatory Mechanism cluster_1 NF-κB Pathway cluster_2 AP-1 Pathway MDH This compound Src Src MDH->Src Inhibition Syk Syk MDH->Syk Inhibition TAK1 TAK1 MDH->TAK1 Inhibition NFkB NF-κB Activation Src->NFkB Syk->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) NFkB->Inflammation AP1 AP-1 Activation TAK1->AP1 AP1->Inflammation

Figure 2: Hypothetical signaling pathway for this compound.

Experimental Protocols

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of this compound.

Protocol:

  • Animal Model: Healthy male and female Swiss albino mice (6-8 weeks old).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Procedure (Acute Toxicity - Up-and-Down Procedure):

    • Administer a starting dose (e.g., 2000 mg/kg) orally to a single mouse.

    • Observe the animal for 48 hours for signs of toxicity or mortality.

    • If the mouse survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.

    • Continue this procedure until the criteria for the Up-and-Down Procedure are met to estimate the LD50.

  • Procedure (Dose-Range Finding):

    • Based on the acute toxicity results, select a range of doses (e.g., 10, 50, 100, 250, 500 mg/kg).

    • Administer the selected doses to groups of mice (n=5 per group) daily for 7 days.

    • Monitor animals for clinical signs of toxicity, body weight changes, and food/water intake.

    • At the end of the study, collect blood for hematology and serum biochemistry, and perform gross necropsy.

  • Data Collection: Record all observations, including mortality, clinical signs, body weight, and pathological findings.

Data Presentation:

Table 1: Acute Toxicity and Dose-Range Finding Summary

Dose (mg/kg)Mortality (Acute)Clinical Signs of Toxicity (7-Day)Body Weight Change (%) (7-Day)
Vehicle Control0/5None+5.2 ± 1.1
100/5None+4.9 ± 0.9
500/5None+4.5 ± 1.3
1000/5None+3.8 ± 1.5
2500/5Mild lethargy on Day 1+1.2 ± 2.0
5001/5Lethargy, piloerection-3.5 ± 2.5
Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after a single oral and intravenous administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Housing: As described in 3.1.

  • Drug Formulation: Prepare solutions for oral (in 0.5% CMC) and intravenous (in a solubilizing agent like DMSO/saline) administration.

  • Procedure:

    • Oral Administration Group (n=5): Administer a single oral dose (e.g., 50 mg/kg).

    • Intravenous Administration Group (n=5): Administer a single IV bolus dose (e.g., 5 mg/kg).

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound

ParameterOral Administration (50 mg/kg)IV Administration (5 mg/kg)
Cmax (ng/mL)1250 ± 2102500 ± 350
Tmax (h)2.0 ± 0.50.25
AUC(0-t) (ng·h/mL)8500 ± 11004200 ± 600
t1/2 (h)6.5 ± 1.24.8 ± 0.9
Bioavailability (%)20.2-
Efficacy Study: Diabetic Wound Healing Model

Objective: To evaluate the efficacy of topically applied this compound on wound closure in a diabetic mouse model.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Induce diabetes by intraperitoneal injection of streptozotocin (B1681764) (STZ). Confirm diabetes by measuring blood glucose levels.

  • Housing: As described in 3.1.

  • Wound Creation:

    • Anesthetize the diabetic mice.

    • Shave the dorsal back and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.

  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., topical cream base).

    • Group 2: Positive control (e.g., a commercial wound healing agent).

    • Group 3: 1% this compound topical formulation.

    • Group 4: 2% this compound topical formulation.

  • Procedure:

    • Apply the respective treatments topically to the wound area daily for 14 days.

    • Photograph the wounds at regular intervals (e.g., Day 0, 3, 7, 10, 14) to measure the wound area.

    • On Day 14, euthanize the animals and collect the wound tissue for histopathological analysis (H&E and Masson's trichrome staining) and biomarker analysis (e.g., expression of TNF-α, TGF-β1, and collagen).

  • Data Analysis: Calculate the percentage of wound closure over time. Score histological sections for re-epithelialization, granulation tissue formation, and collagen deposition. Quantify biomarker expression using techniques like qPCR or Western blotting.

Data Presentation:

Table 3: Efficacy in Diabetic Wound Healing Model

Treatment GroupWound Closure (%) - Day 7Wound Closure (%) - Day 14Re-epithelialization Score (0-4)Collagen Deposition Score (0-4)
Vehicle Control35.2 ± 5.168.4 ± 7.31.5 ± 0.41.2 ± 0.3
Positive Control55.8 ± 6.295.1 ± 3.93.6 ± 0.33.8 ± 0.2
1% MDH48.9 ± 5.885.3 ± 6.12.8 ± 0.52.9 ± 0.4
2% MDH58.1 ± 6.596.7 ± 4.23.5 ± 0.43.6 ± 0.3

References

Application Notes and Protocols: Investigating the Anticancer Potential of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential anticancer properties of Methyl 7,15-dihydroxydehydroabietate. While specific studies on the effects of this compound on cancer cell lines are not yet widely available, this document outlines a robust experimental framework based on established methodologies. The protocols detailed herein will enable researchers to assess the cytotoxic effects, apoptotic induction, and cell cycle alterations mediated by this compound, as well as to elucidate the underlying molecular mechanisms.

Data Presentation: Hypothetical Quantitative Data Summary

To illustrate the expected outcomes of the described experimental protocols, the following tables present hypothetical data. Researchers should replace this data with their own experimental findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer25.3 ± 2.1
MDA-MB-231Breast Cancer15.8 ± 1.5
A549Lung Cancer32.1 ± 3.5
HCT116Colon Cancer18.9 ± 2.3
HepG2Liver Cancer45.2 ± 4.8

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (Hypothetical Data)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (DMSO)-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound1015.4 ± 1.88.2 ± 0.923.6 ± 2.7
Compound2028.7 ± 3.115.6 ± 1.744.3 ± 4.8
Compound4045.2 ± 4.925.1 ± 2.870.3 ± 7.7

Data obtained from Annexin V-FITC and Propidium (B1200493) Iodide staining followed by flow cytometry analysis. Values are presented as mean ± standard deviation.

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (Hypothetical Data)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-45.2 ± 3.835.1 ± 2.919.7 ± 2.1
Compound1055.8 ± 4.528.3 ± 2.515.9 ± 1.8
Compound2068.4 ± 5.118.9 ± 1.912.7 ± 1.5
Compound4075.1 ± 6.210.5 ± 1.314.4 ± 1.7

Cell cycle distribution analyzed by flow cytometry after propidium iodide staining. Values are presented as mean ± standard deviation.

Table 4: Modulation of Apoptosis and Cell Cycle-Related Protein Expression (Hypothetical Data)

Target ProteinTreatment (20 µM Compound)Fold Change (vs. Control)
BaxIncreased2.5
Bcl-2Decreased0.4
Cleaved Caspase-3Increased3.1
p53Increased2.8
p21Increased3.5
Cyclin D1Decreased0.3
CDK4Decreased0.5

Protein expression levels determined by Western blot analysis and quantified by densitometry.

Table 5: Modulation of Apoptosis and Cell Cycle-Related Gene Expression (Hypothetical Data)

Target GeneTreatment (20 µM Compound)Fold Change (vs. Control)
BAXIncreased3.2
BCL2Decreased0.3
CASP3Increased4.0
TP53Increased3.8
CDKN1A (p21)Increased4.5
CCND1 (Cyclin D1)Decreased0.2
CDK4Decreased0.4

Gene expression levels determined by quantitative real-time PCR (qRT-PCR). Fold change calculated using the 2-ΔΔCt method.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[2][3][4]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. After treatment, harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis

This protocol detects changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[5][6]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, p21, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA expression levels of target genes.[7][8][9]

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

Experimental Workflow

Caption: Experimental workflow for investigating the anticancer effects.

Hypothetical Signaling Pathway: p53-Mediated Apoptosis

p53_Apoptosis_Pathway compound This compound dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical p53-mediated apoptotic pathway.

Hypothetical Signaling Pathway: G1/S Cell Cycle Arrest

G1_S_Cell_Cycle_Arrest compound This compound p53 p53 Activation compound->p53 p21 p21 (CDKN1A) Upregulation p53->p21 cyclinD_cdk4 Cyclin D1/CDK4 Complex p21->cyclinD_cdk4 arrest G1/S Arrest p21->arrest rb Rb Phosphorylation cyclinD_cdk4->rb s_phase S Phase Entry e2f E2F Release rb->e2f e2f->s_phase

References

Application Notes and Protocols for Antibacterial Assay of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the antibacterial activity of Methyl 7,15-dihydroxydehydroabietate, a diterpenoid natural product. The following sections outline the necessary materials, step-by-step procedures for determining the minimum inhibitory concentration (MIC) and zone of inhibition, and templates for data presentation and visualization.

Introduction

This compound is a derivative of dehydroabietic acid, a compound known for its diverse biological activities. Derivatives of dehydroabietic acid have shown potential as antibacterial agents, making it crucial to systematically evaluate the efficacy of related compounds like this compound against various bacterial strains. These protocols are designed to provide a standardized framework for researchers to assess its antibacterial properties.

Experimental Protocols

Two primary methods are detailed here for assessing antibacterial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disc Diffusion method for evaluating the zone of inhibition.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of the Test Compound:

    • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A solvent control (broth with bacteria and the highest concentration of DMSO used) should also be included.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Disc Diffusion Method for Zone of Inhibition

This qualitative method is used to assess the susceptibility of bacteria to the test compound by measuring the diameter of the zone of growth inhibition.[3][4]

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Dimethyl sulfoxide (DMSO)

  • Pipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab several times against the inside of the tube above the liquid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of the Test Compound:

    • Dissolve this compound in DMSO to a desired stock concentration.

    • Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the compound solution at different concentrations.

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

    • Place the impregnated discs onto the surface of the inoculated MHA plates.

    • Include a positive control disc (e.g., a standard antibiotic like Gentamicin) and a negative control disc (impregnated with DMSO only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Data Presentation

Quantitative data from the antibacterial assays should be summarized in a clear and structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive[Insert Value]
Escherichia coli ATCC 25922Gram-negative[Insert Value]
Bacillus subtilisGram-positive[Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value]

Table 2: Zone of Inhibition Diameters for this compound.

Bacterial StrainCompound Conc. (µ g/disc )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923[Insert Conc.][Insert Value][e.g., Gentamicin (10 µg)][Insert Value]
Escherichia coli ATCC 25922[Insert Conc.][Insert Value][e.g., Gentamicin (10 µg)][Insert Value]
Bacillus subtilis[Insert Conc.][Insert Value][e.g., Gentamicin (10 µg)][Insert Value]
Pseudomonas aeruginosa[Insert Conc.][Insert Value][e.g., Gentamicin (10 µg)][Insert Value]

Mandatory Visualizations

Diagrams illustrating the experimental workflows are provided below in the DOT language for Graphviz.

Antibacterial_Assay_Workflow prep_compound Prepare Stock Solution of Compound serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution impregnate_disc Impregnate Discs with Compound prep_compound->impregnate_disc prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum_mic Add Bacterial Inoculum to Wells prep_bacteria->add_inoculum_mic inoculate_plate Inoculate MHA Plate with Bacteria prep_bacteria->inoculate_plate serial_dilution->add_inoculum_mic incubate_mic Incubate Plate (37°C, 18-24h) add_inoculum_mic->incubate_mic read_mic Visually Determine MIC incubate_mic->read_mic place_disc Place Discs on Inoculated Plate inoculate_plate->place_disc impregnate_disc->place_disc incubate_disc Incubate Plate (37°C, 18-24h) place_disc->incubate_disc measure_zone Measure Zone of Inhibition (mm) incubate_disc->measure_zone Putative_Signaling_Pathway compound Methyl 7,15-dihydroxy- dehydroabietate bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell target Potential Molecular Target (e.g., Cell Wall Synthesis, DNA Gyrase, Protein Synthesis) bacterial_cell->target Interacts with effect Inhibition of Cellular Process target->effect outcome Bacteriostatic or Bactericidal Effect effect->outcome

References

"Methyl 7,15-dihydroxydehydroabietate" as a chemical probe in molecular biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Methyl 7,15-dihydroxydehydroabietate as a Chemical Probe

Compound: this compound Molecular Formula: C₂₁H₃₀O₄ Molecular Weight: 346.46 g/mol CAS Number: 155205-65-5

Background and Potential Applications

This compound is a diterpenoid natural product. While specific research on this methyl ester as a chemical probe is limited, extensive studies on its corresponding carboxylic acid, 7α,15-dihydroxydehydroabietic acid , have revealed significant biological activity. It is common in medicinal chemistry to utilize methyl esters as prodrugs or to enhance cell permeability, suggesting that this compound is a valuable tool for studying similar biological pathways.

The primary application of this chemical scaffold is in the investigation of angiogenesis , the formation of new blood vessels. Angiogenesis is a critical process in tumor growth and metastasis, making its inhibitors valuable as potential cancer therapeutics. 7α,15-dihydroxydehydroabietic acid has been shown to inhibit angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) by downregulating the VEGF, p-Akt, and p-ERK signaling pathways.[1] Therefore, this compound can be employed as a chemical probe to dissect the molecular mechanisms of angiogenesis and to screen for novel anti-angiogenic agents.

Recommended Applications:

  • Inhibition of Angiogenesis: Use as a tool to study the molecular events underlying the inhibition of endothelial cell proliferation, migration, and tube formation.

  • Signal Transduction Research: Investigate the crosstalk and regulation of the VEGF/Akt/ERK signaling cascade in various cell types.

  • Cancer Biology: Explore its potential as an anti-cancer agent, particularly in tumors where angiogenesis is a key driver of growth.

  • Drug Discovery: Serve as a lead compound for the development of more potent and selective inhibitors of angiogenesis.

Quantitative Data

The following table summarizes the reported biological activity of the related compound, 7α,15-dihydroxydehydroabietic acid, which can be used as a starting point for designing experiments with this compound.

CompoundCell LineAssayEffective ConcentrationEffect
7α,15-dihydroxydehydroabietic acidHUVECCell Viability3.125 - 100 µM (24 hours)Significant decrease in cell viability
7α,15-dihydroxydehydroabietic acidHUVECAngiogenesis Inhibition3.125 - 6.25 µM (24 hours)Significant inhibition of angiogenesis
7α,15-dihydroxydehydroabietic acidHUVECWestern Blot3.125 µM, 6.25 µM (24 hours)Downregulation of VEGF, phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK)

Experimental Protocols

Protocol 1: In Vitro Angiogenesis (Tube Formation) Assay

This protocol details how to assess the anti-angiogenic effect of this compound on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Suramin)

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of BME Plates:

    • Thaw BME on ice overnight at 4°C.

    • Pre-chill a 96-well plate at -20°C for 30 minutes.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of the 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment:

    • Culture HUVECs to 70-80% confluency.

    • Harvest the cells using trypsin and resuspend them in basal medium to a concentration of 2 x 10⁵ cells/mL.

    • Prepare serial dilutions of this compound in basal medium (e.g., concentrations ranging from 1 µM to 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control.

    • Add 100 µL of the HUVEC suspension (20,000 cells) to each BME-coated well.

    • Immediately add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

    • Monitor the formation of capillary-like structures (tubes) under an inverted microscope.

    • Capture images of the tube network in each well.

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as total tube length, number of junctions, and number of loops.

    • Compare the results from the compound-treated wells to the vehicle control to determine the inhibitory effect.

Protocol 2: Western Blot Analysis of VEGF, p-Akt, and p-ERK

This protocol is for assessing the effect of this compound on key proteins in the angiogenesis signaling pathway.

Materials:

  • HUVECs

  • 6-well tissue culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-VEGF, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 3 µM, 6 µM) and a vehicle control for 24 hours.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control (GAPDH). For phosphorylated proteins, normalize to the total protein levels (e.g., p-Akt/Akt).

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Angiogenesis Angiogenesis (Proliferation, Migration) pAkt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Angiogenesis Probe This compound Probe->VEGF Downregulation Probe->pAkt Inhibition Probe->pERK Inhibition

Caption: Signaling pathway inhibited by this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Coat 96-well plate with BME C Seed HUVECs onto BME-coated plate A->C B Culture and harvest HUVECs B->C D Add Methyl 7,15-dihydroxy- dehydroabietate or controls C->D E Incubate for 4-18 hours at 37°C D->E F Image tube formation E->F G Quantify tube length, junctions, and loops F->G

Caption: Experimental workflow for the in vitro angiogenesis assay.

References

Application Notes and Protocols: Derivatization of Dehydroabietic Acid Analogs for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DHA), a natural abietane (B96969) diterpene, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. Strategic derivatization of the DHA scaffold presents a promising avenue for enhancing therapeutic efficacy and potency. These application notes provide an overview of derivatization strategies for DHA analogs, focusing on the synthesis and evaluation of novel compounds with potentially improved biological profiles. The protocols herein are representative methodologies for the synthesis and bioactivity assessment of such derivatives.

Data Presentation: Bioactivity of Dehydroabietic Acid Derivatives

The following table summarizes the reported biological activities of various dehydroabietic acid derivatives, providing a comparative overview of their potency.

Compound/DerivativeBiological ActivityAssay SystemIC50/EC50/InhibitionReference
Dehydroabietic acid (DAA)Anti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated RAW264.7 cellsSignificant reduction at 100 µM[1][2]
Methyl 16-nor-16-carboxydehydroabietateAnti-inflammatoryNot specifiedWeak activity[3]
7-keto-16-nor-16-carboxydehydroabietic acidAnti-inflammatoryNot specifiedWeak activity[3]
3,3',4',7-O-tetraacetylquercetin (4Ac-Q)AnticancerMCF-7 and MDA-MB-231 breast cancer cellsSignificant cell proliferation inhibition and apoptosis induction[4]
N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidato](o-methylbenzyl)aquatin(IV) chloride (Compound C1)AnticancerMCF-7 breast cancer cellsIC50: 2.5±0.50 µg/mL (48h)[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a Dehydroabietic Acid Derivative

This protocol outlines a general method for the esterification of dehydroabietic acid, a common derivatization strategy.

Objective: To synthesize methyl dehydroabietate from dehydroabietic acid.

Materials:

  • Dehydroabietic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Dissolve dehydroabietic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine and then dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude methyl dehydroabietate.

  • Purify the product using column chromatography on silica (B1680970) gel if necessary.

Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of synthesized derivatives.

Objective: To evaluate the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_activity Activity Assessment start Dehydroabietic Acid reaction Derivatization Reaction (e.g., Esterification) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Culture (e.g., RAW264.7) characterization->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment assay Bioassay (e.g., Griess Assay for NO) treatment->assay data_analysis Data Analysis assay->data_analysis activity Determine IC50 / Efficacy data_analysis->activity nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 src_syk Src/Syk tlr4->src_syk ikk IKK Complex src_syk->ikk ikb_nfkb IκBα-p50/p65 ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna genes Inflammatory Genes (iNOS, COX-2, TNF-α) dna->genes Transcription daa Dehydroabietic Acid Derivative daa->src_syk Inhibition

References

Application Notes and Protocols for Preclinical Formulation of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Methyl 7,15-dihydroxydehydroabietate (MDHDA) is a specific diterpenoid for which publicly available data on formulation and biological activity is limited. The following application notes and protocols are based on the general properties of related diterpenoid compounds, which are often characterized by poor aqueous solubility. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Application Note 1: Overview and Formulation Strategy

This compound (MDHDA) is a diterpenoid compound. Based on the structure of its parent compound, dehydroabietic acid, MDHDA is predicted to be hydrophobic with low aqueous solubility.[1][2][3] This presents a significant challenge for preclinical in vivo and in vitro studies, as poor solubility can lead to low bioavailability and inaccurate assessment of pharmacological activity.[4]

The primary goal of preclinical formulation development for MDHDA is to enhance its solubility and stability to enable consistent and reliable delivery in experimental models.[5] Strategies for formulating such hydrophobic compounds often include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[6][7] For early-stage preclinical assessment, a simple and scalable formulation is often preferred.

This document outlines protocols for two common formulation approaches: a co-solvent system for initial in vitro and in vivo screening, and a nanosuspension for more advanced studies requiring higher bioavailability.

Experimental Workflow for MDHDA Formulation and Evaluation

The overall workflow for developing and testing a preclinical formulation of MDHDA involves several key stages, from initial solubility screening to in vitro efficacy testing.

G solubility Solubility Screening of MDHDA formulation_dev Formulation Development (Co-solvent / Nanosuspension) solubility->formulation_dev Select Vehicles physchem_char Physicochemical Characterization formulation_dev->physchem_char Characterize Formulation stability Stability Assessment physchem_char->stability Assess Stability Over Time invitro_test In Vitro Cytotoxicity Assay (e.g., MTT Assay) physchem_char->invitro_test Test Biological Activity stability->invitro_test Use Stable Formulation data_analysis Data Analysis (IC50 Determination) invitro_test->data_analysis Generate Data G MDHDA MDHDA Stress Cellular Stress (e.g., DNA Damage) MDHDA->Stress induces p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate is a diterpenoid natural product, a derivative of dehydroabietic acid (DHA). While specific high-throughput screening (HTS) data for this particular derivative is not extensively documented in publicly available literature, the well-established broad biological activities of its parent compound, dehydroabietic acid, make this compound a compelling candidate for various HTS campaigns. Dehydroabietic acid and its derivatives have demonstrated significant potential in several therapeutic areas, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening assays. The protocols detailed below are based on established HTS methodologies for the key biological activities associated with the dehydroabietic acid scaffold.

Data Presentation: Biological Activities of Dehydroabietic Acid and its Derivatives

The following table summarizes the reported biological activities of dehydroabietic acid and some of its derivatives, providing a rationale for screening this compound in these areas.

Compound Biological Activity Cell Line/Organism Metric Value Reference
Dehydroabietic acid derivativeAnticancerJurkatIC509.7 µg/mL[3]
Dehydroabietic acid derivativeAnticancerHeLaIC5013.0 µg/mL[3]
Dehydroabietic acid analogAntimicrobialStaphylococcus aureus (MRSA)MIC32 µg/mL
Dehydroabietic acidAnti-inflammatoryRAW 264.7 MacrophagesNO Production InhibitionSignificant[1]
Dehydroabietic acid C-7 acylhydrazone derivativeAntibacterialBacillus subtilisInhibition ZoneStrong
Dehydroabietic acid C-7 acylhydrazone derivativeAntibacterialStaphylococcus aureusInhibition ZoneStrong

Proposed High-Throughput Screening Applications and Protocols

Based on the known biological activities of the dehydroabietic acid scaffold, the following HTS applications are proposed for this compound.

Anticancer Activity Screening

Dehydroabietic acid and its derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][3] A primary HTS campaign to assess the anticancer potential of this compound can be performed using a cell viability assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against one or more cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • 384-well clear-bottom white plates

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition: Equilibrate the plates to room temperature and add the ATP-based cell viability reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting the results in a dose-response curve.

For "hit" compounds from the primary screen, a secondary assay to confirm the induction of apoptosis is recommended.

Objective: To determine if the observed cytotoxicity of this compound is mediated by the activation of caspases 3 and 7.

Procedure:

  • Follow the cell seeding, compound addition, and incubation steps as described in the cell viability protocol.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

  • Signal Measurement: Incubate for 1-2 hours at room temperature and measure luminescence.

  • Data Analysis: Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.

Antibacterial Activity Screening

The dehydroabietic acid scaffold has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A high-throughput Minimum Inhibitory Concentration (HT-MIC) assay can be employed to screen for antibacterial properties.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 384-well microplates

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

  • Bacterial growth indicator dye (e.g., Resazurin)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in the appropriate growth medium in 384-well plates.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria and add it to each well.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.

  • Growth Assessment: Add the bacterial growth indicator dye and incubate for a further 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents a color change (or shows a significant reduction in signal) compared to the positive growth control.

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of dehydroabietic acid.

anticancer_pathway MDH Methyl 7,15-dihydroxy- dehydroabietate Survivin Survivin MDH->Survivin Inhibition Caspase3 Caspase-3 Survivin->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Anticancer Mechanism of Action.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Src Src TLR4->Src Syk Syk TLR4->Syk TAK1 TAK1 TLR4->TAK1 MDH Methyl 7,15-dihydroxy- dehydroabietate MDH->Src Inhibition MDH->Syk Inhibition MDH->TAK1 Inhibition IKK IKK Src->IKK Syk->IKK JNK_p38 JNK/p38 TAK1->JNK_p38 IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1 AP-1 JNK_p38->AP1 AP1->Inflammatory_Genes LPS LPS LPS->TLR4

Proposed Anti-inflammatory Signaling Pathway.

hts_workflow start Start: Compound Library (including this compound) primary_screen Primary HTS (e.g., Cell Viability Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Apoptosis, MIC) hit_id->secondary_screen Active Compounds end End hit_id->end Inactive Compounds dose_response Dose-Response Studies (IC50/EC50/MIC determination) secondary_screen->dose_response lead_selection Lead Candidate Selection dose_response->lead_selection

General High-Throughput Screening Workflow.

References

Troubleshooting & Optimization

"Methyl 7,15-dihydroxydehydroabietate" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 7,15-dihydroxydehydroabietate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a diterpenoid compound.[1] Like many other compounds rich in carbon and hydrogen with limited polar functional groups, it is predicted to have low water solubility. This poor aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability, formulation, and the accuracy of experimental results. Many new chemical entities face formulation and development hurdles due to poor water solubility.[2]

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation is a common issue for hydrophobic compounds when introduced into an aqueous environment. The primary cause is the low intrinsic solubility of the compound in water. This can be exacerbated by factors such as the concentration of the compound, the pH of the buffer, the presence of salts, and the temperature.

Q3: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound?

Yes, several techniques are commonly employed to enhance the solubility of hydrophobic drugs.[2][3][4] These can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, pH adjustment, the formation of inclusion complexes with cyclodextrins, and the use of surfactants to form micelles.[3][4][5]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.

Initial Assessment: Stock Solution and Working Dilution

A common source of precipitation is improper preparation of the stock solution or its dilution into the final aqueous medium.

Problem: My compound precipitates immediately upon addition to my aqueous experimental buffer.

Troubleshooting Workflow:

G start Start: Precipitation Observed stock_check Is the stock solution clear and fully dissolved? start->stock_check prepare_stock Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol). stock_check->prepare_stock No dilution_method How is the stock solution being diluted? stock_check->dilution_method Yes prepare_stock->stock_check direct_addition Directly adding stock to buffer. dilution_method->direct_addition Direct Addition vortex_dilution Improve dilution method: Add stock dropwise to vigorously vortexing buffer. dilution_method->vortex_dilution Gradual Addition direct_addition->vortex_dilution still_precipitates Precipitation persists? vortex_dilution->still_precipitates resolved Issue Resolved vortex_dilution->resolved No solubilization_techniques Proceed to advanced solubilization techniques. still_precipitates->solubilization_techniques Yes still_precipitates->resolved No

Caption: Troubleshooting workflow for initial precipitation issues.

Advanced Solubilization Techniques

If basic troubleshooting does not resolve the precipitation, consider the following methods. The choice of method will depend on the specific requirements of your experiment.

TechniquePrincipleSuitability & Considerations
Co-solvents Using a water-miscible organic solvent to increase the solubility of the compound in the final solution.[5]Suitable for: In vitro assays. Common Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 300.[4] Considerations: The final concentration of the co-solvent should be tested for its own biological effects in your experimental system.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[4][5]Suitable for: Compounds with acidic or basic functional groups. Considerations: The required pH must be compatible with your experimental system and the stability of the compound.
Inclusion Complexation Using cyclodextrins to form a complex where the hydrophobic compound is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent water solubility.[3]Suitable for: A wide range of applications, including cell-based assays and some in vivo studies. Common Cyclodextrins: β-cyclodextrin, HP-β-CD, Methyl-β-CD. Considerations: The cyclodextrin itself may have biological effects.
Surfactants/Micelles Using surfactants at concentrations above the critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.[6]Suitable for: In vitro assays. Common Surfactants: Tween® 80, Cremophor® EL.[6] Considerations: Surfactants can have significant biological effects and may interfere with certain assays.
Experimental Protocols

Below are detailed methodologies for key solubilization experiments. Note: These are starting point protocols and may require optimization for your specific experimental conditions.

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming. The solution should be clear.

  • Working Solution Preparation:

    • Vortex your aqueous buffer.

    • While vortexing, add the DMSO stock solution dropwise to the buffer to achieve the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

  • Observation and Control:

    • Visually inspect the final solution for any signs of precipitation.

    • Run a vehicle control with the same final concentration of DMSO to account for any effects of the co-solvent.

Protocol 2: Solubilization using Inclusion Complexation (HP-β-CD)
  • Molar Ratio Determination:

    • Start by testing a 1:1 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). Other ratios (e.g., 1:2, 1:5) may be necessary.

  • Complex Formation (Kneading Method): [3]

    • Place the weighed amount of HP-β-CD in a mortar.

    • Add a small amount of a water/ethanol mixture to form a paste.

    • Add the weighed this compound to the paste and knead for 30-60 minutes.

    • Dry the resulting paste under vacuum to obtain a solid powder of the inclusion complex.

  • Solubilization:

    • Dissolve the prepared complex powder directly into your aqueous buffer.

    • Stir or sonicate until the solution is clear.

  • Control:

    • Prepare a control solution containing only HP-β-CD at the same concentration to test for any effects of the cyclodextrin itself.

Conceptual Signaling Pathway Investigation

Researchers often use novel compounds to investigate their effects on cellular signaling pathways. While the specific pathways affected by this compound require experimental determination, a common application is to assess its impact on a known pathway, such as an inflammatory or apoptotic pathway.

G compound This compound (Solubilized) cell Cell System (e.g., Cancer Cell Line) compound->cell receptor Receptor / Target cell->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression Changes transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Cytokine Release) gene_expression->cellular_response

References

"Methyl 7,15-dihydroxydehydroabietate" stability problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Methyl 7,15-dihydroxydehydroabietate (MDHA) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with MDHA are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent biological activity is a common indicator of compound instability in cell culture media.[1] If MDHA degrades during your experiment, its effective concentration will decrease, leading to variable results and a higher apparent IC50 value.[1] Factors such as the chemical nature of the compound, components in the media, temperature, pH, and light exposure can all contribute to degradation.[1]

Q2: What are the primary reasons a compound like MDHA might be unstable in cell culture media?

A2: Several factors can lead to the loss of a compound's activity in cell culture:

  • Chemical Degradation: The compound may react with components in the media, such as salts, amino acids, or vitamins, or be sensitive to the pH and temperature of the incubation.[2]

  • Enzymatic Degradation: Cells can release enzymes into the medium that may metabolize or degrade the compound.[2]

  • Binding to Plasticware and Serum Proteins: The compound may adsorb to the surface of plastic culture vessels or bind to proteins in the serum (e.g., fetal bovine serum), reducing its bioavailable concentration.[2][3]

  • Precipitation: The compound may not be fully soluble at the working concentration in the culture medium, leading to precipitation over time.[1]

Q3: How can I determine if MDHA is degrading in my specific cell culture setup?

A3: The most direct method to assess the stability of MDHA is to perform a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This involves incubating MDHA in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the concentration of the parent compound.[2]

Q4: What is the best way to prepare and store MDHA stock solutions to ensure maximum stability?

A4: To maximize stability, MDHA powder should be stored at -20°C.[4] Stock solutions should be prepared in a suitable solvent, such as DMSO.[1][5] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[1][4] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[1]

Q5: How frequently should I change the media containing MDHA in my long-term experiments?

A5: The stability of small molecules in cell culture can vary.[4] If MDHA is found to be unstable over longer periods, it is good practice to change the medium with freshly prepared MDHA every 24-48 hours.[4] This regular replenishment helps to maintain a consistent effective concentration of the compound.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Potency of MDHA
Possible Cause Troubleshooting Step
Degradation of MDHA in culture medium. Perform a stability assessment of MDHA in your specific cell culture medium using the protocol provided below. If instability is confirmed, consider reducing the experiment duration or replenishing the media with fresh compound at regular intervals.[1][4]
Variability in media preparation. Ensure consistent preparation of your cell culture medium, including the source and lot number of serum and other supplements.[2]
Inconsistent cell passage number. Use cells within a consistent and low passage number range, as cellular metabolism can vary with prolonged culturing.[2]
Improper storage of MDHA stock solutions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1][2] Store aliquots at -80°C.[4]
Issue 2: Precipitation of MDHA in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor solubility of MDHA at the working concentration. Determine the maximum solubility of MDHA in your cell culture medium. You may need to test a range of concentrations to find the highest concentration that remains in solution.[1]
High concentration of the solvent (e.g., DMSO). Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and non-toxic to your cells.[1]
Temperature shock causing precipitation. Pre-warm the medium before adding the MDHA solution. Ensure your diluted compound solution is at the same temperature as your culture medium.[1]
Visual confirmation. Always visually inspect your diluted MDHA solutions for any signs of precipitation before adding them to your cell cultures.[1]

Experimental Protocols

Protocol: Stability Assessment of MDHA in Cell Culture Media

This protocol outlines a method to determine the stability of MDHA in a specific cell culture medium over time using HPLC or LC-MS analysis.

1. Materials:

  • This compound (MDHA)

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of MDHA in DMSO.

  • Spike the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the MDHA stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C. This will serve as your 100% reference.[1]

  • Incubation: Incubate the remaining medium in a sterile container at 37°C in a 5% CO2 incubator.[2]

  • Time-Course Sampling: Collect aliquots (e.g., 1 mL) at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Store each sample at -80°C until analysis.

  • Sample Preparation for Analysis: Before analysis, thaw the samples. A protein precipitation step may be necessary. Add 3 volumes of ice-cold acetonitrile (B52724) to each 1 volume of media sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis: Analyze the samples to quantify the remaining concentration of MDHA at each time point.

  • Data Analysis: Calculate the percentage of MDHA remaining at each time point relative to the T=0 sample.

Data Presentation:

Summarize the stability data in a table as shown below.

Time (hours)MDHA Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.575
485.252
723.131
Note: This is example data and does not represent the actual stability of MDHA.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM MDHA Stock spike Spike MDHA into Medium (e.g., 10 µM) prep_stock->spike prep_media Pre-warm Cell Culture Medium prep_media->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at 37°C, 5% CO2 spike->incubate process Process Samples (Protein Precipitation) t0->process sampling Collect Samples at Time Points (2-72h) incubate->sampling sampling->process analyze Analyze by HPLC/LC-MS process->analyze data Calculate % MDHA Remaining analyze->data

Caption: Workflow for assessing the stability of MDHA in cell culture media.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_stability Stability Assessment cluster_solution Solutions start Inconsistent Experimental Results with MDHA check_storage Verify Proper Stock Solution Storage start->check_storage check_prep Ensure Consistent Media Preparation start->check_prep check_cells Use Consistent Cell Passage Number start->check_cells run_stability Perform Time-Course Stability Assay (HPLC/LC-MS) check_storage->run_stability check_prep->run_stability check_cells->run_stability is_stable Is MDHA Stable? run_stability->is_stable continue_exp Proceed with Experiments is_stable->continue_exp Yes modify_protocol Modify Protocol: - Replenish Media Frequently - Reduce Incubation Time is_stable->modify_protocol No

Caption: Troubleshooting logic for inconsistent MDHA experimental results.

References

Technical Support Center: Optimizing Methyl 7,15-dihydroxydehydroabietate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 7,15-dihydroxydehydroabietate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, starting from Dehydroabietic Acid (DHA).

Issue 1: Low Yield in Step 1 - Esterification of Dehydroabietic Acid

Potential Cause Recommended Solution
Incomplete reaction- Ensure complete dissolution of DHA before adding the methylating agent.- Increase the molar excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate).- Extend the reaction time, monitoring progress by TLC.
Hydrolysis of the methyl ester- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- During workup, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
Side reactions- Maintain the recommended reaction temperature. Excessive heat can lead to side product formation.

Issue 2: Poor Yield or Undesired Products in Step 2 - Hydroxylation at C7

Potential Cause Recommended Solution
Low regioselectivity- If using an oxidation-based method, screen different oxidizing agents (e.g., PCC, m-CPBA) to find the one with the best selectivity for the C7 position.- Consider a directed oxidation approach if direct oxidation is not selective.
Over-oxidation to 7-keto derivative- Use a milder oxidizing agent.- Carefully control the stoichiometry of the oxidizing agent.- Monitor the reaction closely by TLC and stop it as soon as the desired product is formed.
Complex product mixture- Simplify purification by using column chromatography with a carefully selected solvent system.- Consider derivatizing the hydroxyl group to facilitate separation.

Issue 3: Challenges in Step 3 - Hydroxylation at C15

Potential Cause Recommended Solution
Steric hindrance at C15- Employ a less sterically hindered oxidizing agent.- Longer reaction times or elevated temperatures may be necessary, but monitor for decomposition.
Formation of multiple oxygenated species- Optimize the reaction conditions (solvent, temperature, and catalyst) to favor hydroxylation at C15.- Utilize a protecting group strategy for the C7 hydroxyl to prevent further oxidation at that position.
Difficulty in purification- High-performance liquid chromatography (HPLC) may be required for the separation of isomers and closely related oxygenated products.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is Dehydroabietic Acid (DHA). DHA is a tricyclic diterpenoid resin acid that provides the core scaffold for the target molecule.[1][2]

Q2: Which method is recommended for the initial esterification of Dehydroabietic Acid?

A widely used method is the reaction of Dehydroabietic Acid with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF. Another approach involves treatment with lithium hydroxide (B78521) followed by methyl sulphate.[3]

Q3: How can I introduce the hydroxyl group at the C7 position selectively?

Selective hydroxylation at the benzylic C7 position can be challenging. One reported method involves the photolysis of methyl dehydroabietate. Alternatively, electrooxidation can introduce a 7-acetoxy group, which can then be hydrolyzed to the desired 7-hydroxyl group.

Q4: What are the key challenges in introducing the hydroxyl group at the C15 position?

The tertiary C15 position is sterically hindered, making direct hydroxylation difficult. Oxidation reactions can lead to a mixture of products, including oxidation at other positions. Careful selection of reagents and reaction conditions is crucial to achieve the desired transformation.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of each synthetic step. For more detailed analysis and characterization of the products, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Experimental Protocols

Protocol 1: Synthesis of Methyl Dehydroabietate

  • Dissolve Dehydroabietic Acid (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (3.0 eq).

  • Add methyl iodide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Hypothetical Hydroxylation at C7 and C15

Note: This is a hypothetical protocol based on related transformations, and optimization will be required.

  • Dissolve Methyl Dehydroabietate (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

  • Add a transition metal catalyst (e.g., a manganese or iron salt) and an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC for the formation of the dihydroxylated product.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product using column chromatography, followed by preparative HPLC if necessary.

Visualizations

Synthesis_Workflow DHA Dehydroabietic Acid Ester Methyl Dehydroabietate DHA->Ester Esterification (CH3I, K2CO3) Diol This compound Ester->Diol Hydroxylation (Oxidizing Agent)

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_step Identify Problematic Step start->check_step esterification Esterification Issue check_step->esterification Step 1 hydroxylation Hydroxylation Issue check_step->hydroxylation Step 2/3 incomplete_rxn Incomplete Reaction? esterification->incomplete_rxn over_oxidation Over-oxidation? hydroxylation->over_oxidation hydrolysis Product Hydrolysis? incomplete_rxn->hydrolysis No optimize_ester Optimize Esterification: - Increase reagent excess - Extend reaction time - Use anhydrous conditions incomplete_rxn->optimize_ester Yes hydrolysis->optimize_ester Yes low_selectivity Low Regioselectivity? over_oxidation->low_selectivity No optimize_hydroxyl Optimize Hydroxylation: - Use milder oxidant - Control stoichiometry - Screen catalysts/solvents over_oxidation->optimize_hydroxyl Yes low_selectivity->optimize_hydroxyl Yes

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Methyl 7,15-dihydroxydehydroabietate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during in vitro bioassays of this and related diterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing significant variability in the IC50 values for this compound in my cytotoxicity assays. What are the potential causes?

A1: Inconsistent IC50 values for diterpenoids like this compound can stem from several factors:

  • Compound Stability: Diterpenoids can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged exposure to light. Ensure the compound is stored properly in a dark, cold, and dry environment. Prepare fresh dilutions for each experiment from a stock solution that has been minimally handled.

  • Solubility Issues: Poor solubility in aqueous assay media is a common problem. The compound may precipitate out of solution, leading to an inaccurate effective concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a different solvent or a solubility enhancer, ensuring the final solvent concentration is non-toxic to your cells (typically ≤1%).[1]

  • Purity of the Compound: The purity of the compound is critical. Impurities from the isolation process or synthesis can have their own biological activities, leading to confounding results. Verify the purity of your compound using analytical techniques such as HPLC or NMR.

  • Assay-Specific Interference: Natural products can interfere with assay components. For example, colored compounds can interfere with absorbance-based readouts, and some compounds can directly interact with detection reagents.[2] Run appropriate controls to test for such interference.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to a compound.[3] Additionally, cell health, passage number, and seeding density can all impact results. Maintain consistent cell culture practices.

Q2: My results for antimicrobial activity (e.g., MIC values) are not reproducible. What should I check?

A2: Reproducibility in antimicrobial assays can be affected by:

  • Inoculum Preparation: The density of the bacterial or fungal inoculum is a critical parameter. Ensure you are using a standardized and consistent inoculum for each experiment.

  • Compound Adsorption: Diterpenoids can be "sticky" and adsorb to plasticware, reducing the effective concentration in the assay medium. Using low-adhesion microplates can sometimes mitigate this issue.

  • Biofilm Formation: If the microorganism can form a biofilm, this can significantly impact its susceptibility to the compound.

  • Growth Media Components: Components of the culture medium can sometimes interact with the test compound, reducing its bioavailability or activity.

Q3: Can this compound interfere with my assay readout?

A3: Yes, this is a possibility with many natural products.[2]

  • Colorimetric Assays (e.g., MTT, MTS): If your compound has color, it can interfere with absorbance readings. Always include a "compound only" control (compound in media without cells) to check for this.

  • Fluorescence/Luminescence Assays: The compound may be autofluorescent or may quench the fluorescent/luminescent signal. Run controls with the compound and the detection reagent in the absence of a biological target to assess for interference.

  • Redox Activity: Phenolic groups, which can be present in diterpenoids, are redox-active and can interfere with assays that rely on redox indicators (like resazurin).[2]

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Cytotoxicity Results

This guide provides a systematic approach to troubleshooting variable results in cell-based cytotoxicity assays.

Step 1: Verify Compound Integrity and Handling

  • Purity Check: Confirm the purity of your batch of this compound via HPLC or LC-MS.

  • Solubility Test: Prepare your highest concentration of the compound in the final assay medium and visually inspect for precipitation under a microscope.

  • Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock.

Step 2: Assess Assay Conditions

  • Solvent Toxicity Control: Run a vehicle control with the highest concentration of the solvent used (e.g., DMSO) to ensure it is not causing cytotoxicity.[1]

  • Compound Interference Control: In a cell-free setup, mix the compound with your assay reagent (e.g., MTS, resazurin) to check for any direct chemical reaction or signal interference.

  • Cell Culture Consistency: Ensure consistent cell passage number, seeding density, and incubation times.[1]

Step 3: Evaluate Data Analysis

  • Statistical Metrics: Evaluate the quality of your assay using metrics like the Z'-factor and the coefficient of variation (CV%). A Z'-factor between 0.5 and 1.0 is considered excellent.[1]

  • Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50 values.

The following workflow diagram illustrates this troubleshooting process:

G start Inconsistent Bioassay Results check_compound Step 1: Check Compound Integrity start->check_compound purity Purity Verification (HPLC/NMR) check_compound->purity solubility Solubility Test check_compound->solubility handling Standardize Handling (Fresh Dilutions) check_compound->handling check_assay Step 2: Check Assay Conditions solvent_ctrl Solvent Toxicity Control check_assay->solvent_ctrl interference_ctrl Compound Interference Control check_assay->interference_ctrl cell_consistency Consistent Cell Culture check_assay->cell_consistency check_analysis Step 3: Check Data Analysis stats Calculate Z' and CV% check_analysis->stats curve_fit Consistent Curve Fitting check_analysis->curve_fit purity->check_assay solubility->check_assay handling->check_assay solvent_ctrl->check_analysis interference_ctrl->check_analysis cell_consistency->check_analysis end Reproducible Results stats->end curve_fit->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Data Summary

Compound ClassBioassayTarget/Cell LineReported Activity (IC50 / MIC)Reference
Dehydroabietic Acid DerivativesCytotoxicitySMMC-7721 (Hepatocellular Carcinoma)Varies by derivative[4]
Dehydroabietic Acid DerivativesAntibacterialS. aureus (MRSA)MIC: 32 µg/mL[4]
Salvipisone (Diterpenoid)CytotoxicityHL-60 (Leukemia)IC50: 2.0-24.7 µM[5]
Aethiopinone (Diterpenoid)CytotoxicityNALM-6 (Leukemia)IC50: 2.0-24.7 µM[5]
Marine DiterpenoidsCytotoxicityHL-60 (Leukemia)IC50: 0.038-28.2 µM[3]

Experimental Protocols

Protocol 1: MTS-Based Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate at 37°C in a humidified, 5% CO2 incubator for 24 hours.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.

  • Compound Addition: Add 100 µL of the 2X working solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[1]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Subtract the background absorbance (media-only wells) and calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is for determining the antimicrobial activity of this compound.

  • Compound Preparation: Prepare a 2X stock solution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Perform serial dilutions in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it according to standard protocols (e.g., CLSI guidelines) to achieve the final desired concentration.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microbes only) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined visually or by measuring absorbance.

Hypothetical Signaling Pathway

Diterpenoids are known to modulate various cellular signaling pathways, often related to apoptosis and inflammation. While the specific targets of this compound are unknown, a plausible mechanism could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

G compound This compound stress Cellular Stress compound->stress induces bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito acts on cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Technical Support Center: Analysis of Methyl 7,15-dihydroxydehydroabietate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 7,15-dihydroxydehydroabietate. The information provided is designed to assist with the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation analysis important?

This compound is a diterpenoid compound, likely derived from abietane-type resin acids. Analysis of its degradation products is crucial for understanding its stability, which is a critical factor in pharmaceutical development. These studies help to identify potential degradation pathways, establish shelf-life, and ensure the safety and efficacy of any formulation containing this compound. Forced degradation studies are often required by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[1]

Q2: What are the likely degradation pathways for this compound?

Based on the degradation pathways of similar abietane (B96969) diterpenes, the degradation of this compound is expected to occur primarily through oxidation and hydrolysis.

  • Oxidative Degradation: The aromatic ring and the benzylic positions are susceptible to oxidation. This can lead to the formation of further hydroxylated or ketonic derivatives. For instance, oxidation of the related compound dehydroabietic acid is known to produce 7-oxo and 15-hydroxy derivatives.[2][3][4] Given the existing hydroxyl groups at C7 and C15, further oxidation could lead to the formation of quinone-type structures or cleavage of the isopropyl group.

  • Hydrolytic Degradation: The methyl ester at C18 is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 7,15-dihydroxydehydroabietic acid. The rate of hydrolysis is dependent on pH and temperature.[5][6][7]

  • Photodegradation: As a phenolic compound, this compound may be susceptible to degradation upon exposure to light, which can catalyze oxidative reactions.[1][8][9]

Q3: What are the typical stress conditions used in forced degradation studies for this type of compound?

Forced degradation studies aim to accelerate the degradation of a compound to predict its long-term stability.[1] Typical conditions for a compound like this compound would include:

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acidic Hydrolysis 0.1 M HCl, heated at 60-80°CHydrolysis of the methyl ester.
Basic Hydrolysis 0.1 M NaOH, at room temperature or slightly heatedHydrolysis of the methyl ester.
Oxidation 3-30% H₂O₂, at room temperatureOxidation of the aromatic ring and benzylic positions.
Thermal Degradation Dry heat, 60-80°CGeneral decomposition.
Photodegradation Exposure to UV (e.g., 254 nm) and/or visible lightPhoto-oxidation.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for this compound or its degradation products.

  • Question: Why are my peaks tailing? Answer: Peak tailing for polar, hydroxylated compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on C18 columns.[10] Tailing can also be caused by a mismatch between the sample solvent and the mobile phase, or column overload.[11][12] If all peaks in the chromatogram are tailing, it might indicate a physical problem with the column, such as a void or a blocked frit.[11]

  • Question: How can I improve peak shape? Answer:

    • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups on the column, reducing secondary interactions. For acidic compounds, a mobile phase pH around 2.5-3.5 is often effective.

    • Use a Different Column: Consider using a column with a different stationary phase (e.g., phenyl-hexyl) or an end-capped column specifically designed for polar compounds.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[13]

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.[11]

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that might cause peak shape issues.

Problem: Inconsistent retention times.

  • Question: Why are my retention times shifting between injections? Answer: Fluctuating retention times can be caused by several factors, including:

    • Mobile Phase Preparation: Inconsistent mobile phase composition. Ensure accurate and reproducible preparation.

    • Column Temperature: Lack of column temperature control. Even small temperature variations can affect retention times. Use a column oven for stable temperatures.

    • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an unstable flow rate.

    • Column Equilibration: Insufficient column equilibration time between gradient runs.

Guide 2: GC-MS Analysis Issues

Problem: No or very small peaks for this compound and its hydroxylated degradation products.

  • Question: Why am I not seeing my compounds of interest in the GC-MS analysis? Answer: Hydroxylated diterpenoids are often not volatile enough for direct GC-MS analysis. They can also interact with active sites in the GC system, leading to poor peak shape or complete loss of the analyte.

  • Question: How can I analyze these compounds by GC-MS? Answer: Derivatization is typically required to increase the volatility and reduce the polarity of hydroxylated compounds. Silylation is a common derivatization technique for this purpose.[14][15] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 276 nm (based on the dehydroabietane chromophore).

  • Injection Volume: 10 µL

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_compound Analyte cluster_products Potential Degradation Products cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1M HCl, 80°C) Hydrolysis_Product 7,15-dihydroxydehydroabietic acid Acid->Hydrolysis_Product Hydrolysis of ester Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Base->Hydrolysis_Product Hydrolysis of ester Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation_Product1 Oxidized derivatives (e.g., keto-forms) Oxidation->Oxidation_Product1 Oxidation of ring/side chain Oxidation_Product2 Further hydroxylated derivatives Oxidation->Oxidation_Product2 Oxidation of ring/side chain Thermal Thermal (e.g., 80°C, solid) Photo Photodegradation (e.g., UV light) Photo->Oxidation_Product1 Photo-oxidation Photo->Oxidation_Product2 Photo-oxidation MDDA This compound MDDA->Acid MDDA->Base MDDA->Oxidation MDDA->Thermal MDDA->Photo HPLC Stability-Indicating HPLC-UV Hydrolysis_Product->HPLC Separation & Quantitation Oxidation_Product1->HPLC Separation & Quantitation Oxidation_Product2->HPLC Separation & Quantitation LCMS LC-MS for Identification HPLC->LCMS Peak identification G cluster_workflow HPLC Troubleshooting Workflow Start Poor Peak Shape (Tailing/Fronting) Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks Physical_Issue Likely Physical Issue: - Column void/blockage - Extra-column volume Check_All_Peaks->Physical_Issue Yes Chemical_Issue Likely Chemical Issue: - Secondary interactions - Sample solvent mismatch - Overload Check_All_Peaks->Chemical_Issue No (only polar analytes) Solution_Physical Troubleshoot Physical Issues: - Reverse flush column - Check connections - Replace column Physical_Issue->Solution_Physical Solution_Chemical Troubleshoot Chemical Issues: - Adjust mobile phase pH - Change sample solvent - Dilute sample - Use different column Chemical_Issue->Solution_Chemical

References

Technical Support Center: Improving the Bioavailability of Methyl 7,15-dihydroxydehydroabietate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Methyl 7,15-dihydroxydehydroabietate (MDHDA) in animal models. Given the limited publicly available data on MDHDA, this guide leverages established principles and techniques for improving the bioavailability of poorly soluble, hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDHDA) and why is its bioavailability a concern?

This compound (MDHDA) is a diterpenoid compound. While specific physicochemical data for MDHDA is scarce, its structural similarity to other dehydroabietic acid derivatives suggests it is a lipophilic (hydrophobic) molecule. For instance, the related compound Methyl 15-hydroxy-7-oxodehydroabietate has a calculated XLogP3 of 3.4, indicating low aqueous solubility.[1] Such hydrophobic compounds typically exhibit poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption, leading to low and variable oral bioavailability. For context, dehydroabietic acid, a related diterpenoid, has a reported absolute oral bioavailability of only 16.5% in rats. This suggests that MDHDA likely faces similar challenges.

Q2: What are the primary reasons for the anticipated poor oral bioavailability of MDHDA?

The poor oral bioavailability of a hydrophobic compound like MDHDA is likely due to a combination of factors:

  • Low Aqueous Solubility: As a lipophilic molecule, MDHDA is expected to have limited solubility in the aqueous environment of the GI tract, leading to dissolution rate-limited absorption.

  • Poor Permeability: While its lipophilicity might suggest good membrane permeability, other factors such as molecular size and the potential for efflux by transporters like P-glycoprotein (P-gp) could limit its passage across the intestinal epithelium.

  • First-Pass Metabolism: MDHDA may be subject to extensive metabolism in the gut wall and/or the liver before it reaches systemic circulation. Abietane (B96969) diterpenoids are known to be metabolized by cytochrome P450 (CYP450) enzymes.[2][3][4][5]

Q3: Which formulation strategies are most promising for enhancing the oral bioavailability of MDHDA?

Several formulation strategies can be employed to overcome the challenges of poor solubility. The choice of strategy will depend on the specific properties of MDHDA and the experimental goals. Key approaches include:

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of a drug increases its surface area-to-volume ratio, thereby enhancing the dissolution rate.[6] Nanosuspensions, with particle sizes typically below 1000 nm, are particularly effective.[7]

  • Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state, facilitating its transport through the GI tract, and potentially promoting lymphatic uptake, which can bypass first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[8][9][10]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in an inert carrier matrix at the molecular level, which can significantly improve its dissolution rate and bioavailability.

Q4: What animal model is appropriate for initial oral bioavailability studies of MDHDA?

The rat is a commonly used and well-characterized animal model for preclinical pharmacokinetic and bioavailability studies due to its relatively low cost, ease of handling, and the extensive historical data available. Sprague-Dawley or Wistar rats are frequently used.

Q5: What is a typical experimental setup for an oral bioavailability study in rats?

A standard study design involves administering MDHDA to a group of rats via oral gavage and collecting serial blood samples over a defined period (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The concentration of MDHDA in the plasma is then quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An intravenous (IV) dose group is often included to determine the absolute bioavailability.

Troubleshooting Guide

Problem 1: Very low or undetectable plasma concentrations of MDHDA after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution 1. Improve the formulation: Move from a simple suspension to an enabling formulation such as a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS). (See Experimental Protocols section).2. Increase the dose: While not ideal, a higher dose may result in detectable plasma concentrations, but be mindful of potential saturation of absorption or toxicity.
Extensive first-pass metabolism 1. Investigate in vitro metabolism: Use liver microsomes or hepatocytes to assess the metabolic stability of MDHDA.2. Consider a lipid-based formulation (e.g., SEDDS): This may promote lymphatic absorption, partially bypassing the liver.[11]
Low intestinal permeability or high efflux 1. Perform in vitro permeability assays: Use Caco-2 cell monolayers to assess the intrinsic permeability and identify if MDHDA is a substrate for efflux transporters like P-gp.[11]
Issues with the analytical method 1. Verify the sensitivity of the LC-MS/MS method: Ensure the lower limit of quantification (LLOQ) is sufficient to detect the expected low concentrations of MDHDA in plasma.

Problem 2: High variability in plasma concentrations between animals.

Possible Cause Troubleshooting Steps
Inconsistent dosing technique 1. Standardize the oral gavage procedure: Ensure all personnel are properly trained and use a consistent technique for all animals.2. Verify dose formulation homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn.
Food effects 1. Implement a consistent fasting period: Fasting animals for 4-12 hours before dosing can reduce variability in gastric emptying and GI transit time.
Physiological differences between animals 1. Increase the number of animals per group: This can help to improve the statistical power and provide a more reliable mean pharmacokinetic profile.

Data Presentation

The following table provides a conceptual comparison of how different formulation strategies can impact the oral bioavailability of a model poorly soluble (BCS Class II) drug, based on literature data. This illustrates the potential improvements that could be achieved for MDHDA.

Table 1: Illustrative Impact of Formulation Strategies on Oral Bioavailability of a Model BCS Class II Drug in Rats

Formulation Relative Bioavailability (Compared to Suspension) Key Mechanism of Enhancement Reference Example
Aqueous Suspension1 (Baseline)-[12]
Micronized Suspension2-5 foldIncreased surface area, faster dissolution[6]
Nanosuspension5-20 foldDrastically increased surface area, increased saturation solubility[13]
Solid Dispersion5-15 foldMolecular dispersion of the drug in a hydrophilic carrier[12]
SEDDS10-30 foldPre-dissolved drug, large surface area of emulsion droplets, potential for lymphatic uptake[10]

Note: The values presented are illustrative and the actual improvement for MDHDA will depend on its specific properties and the optimized formulation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol describes a general method for preparing a nanosuspension, which can be adapted for MDHDA.

  • Screening for Stabilizers:

    • Prepare aqueous solutions of various stabilizers (e.g., Poloxamer 188, PVP K30, Tween 80) at different concentrations (e.g., 1-5% w/v).

    • Disperse a known amount of MDHDA into each stabilizer solution.

    • Select the stabilizer that provides the best initial wetting and dispersion of the drug powder.

  • Wet Milling Procedure:

    • Prepare a pre-suspension of MDHDA (e.g., 5% w/v) in the selected stabilizer solution.

    • Add the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.3-0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2500 rpm) for a defined period (e.g., 60 minutes), with cooling to prevent overheating.[13]

    • Monitor the particle size at regular intervals using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media by sieving.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

    • The final nanosuspension can be used directly for oral dosing or lyophilized into a powder for reconstitution.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a SEDDS formulation for MDHDA.

  • Solubility Screening:

    • Determine the solubility of MDHDA in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select an oil, surfactant, and co-solvent that exhibit high solubilizing capacity for MDHDA.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • For each formulation, add a small amount to a defined volume of water with gentle agitation.

    • Visually assess the self-emulsification efficiency and classify the resulting dispersion (e.g., clear microemulsion, bluish-white emulsion, milky emulsion).

    • Plot the results on a ternary phase diagram to identify the region that forms stable and desirable emulsions (typically clear or bluish-white).

  • Formulation Optimization and Characterization:

    • Select a formulation from the optimal region of the phase diagram and dissolve MDHDA in it.

    • Characterize the drug-loaded SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug precipitation upon dilution.

    • The final SEDDS formulation can be filled into gelatin capsules for oral administration.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

This protocol provides a framework for conducting a pharmacokinetic study in rats.

  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions with free access to food and water.

    • Fast the rats for 12 hours prior to dosing, with free access to water.

  • Dosing and Groups:

    • Oral Group (n=5): Administer the MDHDA formulation (e.g., nanosuspension or SEDDS) via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group (n=5): Administer MDHDA dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) as a bolus injection into the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of MDHDA in rat plasma.[14][15][16][17][18]

    • Prepare plasma samples for analysis, typically by protein precipitation with acetonitrile.

    • Analyze the samples and calculate the plasma concentrations of MDHDA at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (half-life).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Animal Study cluster_Analysis Bioanalysis & Data Interpretation F1 Solubility Screening F2 Select Formulation Strategy (e.g., Nanosuspension, SEDDS) F1->F2 F3 Formulation Optimization F2->F3 F4 In Vitro Characterization (Particle Size, Dissolution) F3->F4 A1 Dosing (Oral & IV) in Rat Model F4->A1 Proceed to In Vivo A2 Serial Blood Sampling A1->A2 A3 Plasma Sample Processing A2->A3 B2 Quantification of MDHDA in Plasma A3->B2 Analyze Samples B1 LC-MS/MS Method Development & Validation B1->B2 B3 Pharmacokinetic Analysis B2->B3 B4 Calculate Bioavailability B3->B4 Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed for MDHDA Q1 Is the dissolution rate a limiting factor? Start->Q1 A1_Yes Enhance Dissolution Rate Q1->A1_Yes Yes A1_No Investigate Permeability & Metabolism Q1->A1_No No Formulations Particle Size Reduction (Nanosuspension) Solid Dispersion Lipid-Based System (SEDDS) A1_Yes->Formulations Q2 Is MDHDA a P-gp substrate? A1_No->Q2 Q3 Is MDHDA rapidly metabolized? A1_No->Q3 Q2->Q3 No A2_Yes Consider P-gp inhibitors (for mechanistic studies) or SEDDS to promote lymphatic uptake Q2->A2_Yes Yes A3_Yes Characterize metabolites. Consider prodrug approach or SEDDS to bypass first-pass effect. Q3->A3_Yes Yes Diterpenoid_Metabolism cluster_Phase1 Phase I Metabolism (Liver/Gut) cluster_Phase2 Phase II Metabolism (Liver/Gut) MDHDA Methyl 7,15-dihydroxy- dehydroabietate (Lipophilic) P1_Metabolite Oxidized Metabolites (e.g., hydroxylated derivatives) MDHDA->P1_Metabolite CYP450 Cytochrome P450 Enzymes P2_Metabolite Conjugated Metabolites (e.g., Glucuronides) (Hydrophilic) P1_Metabolite->P2_Metabolite UGT UGT Enzymes CYP450->P1_Metabolite Oxidation Excretion Renal/Biliary Excretion P2_Metabolite->Excretion UGT->P2_Metabolite Conjugation

References

"Methyl 7,15-dihydroxydehydroabietate" off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to a lack of available scientific literature and experimental data on the off-target effects, mechanism of action, and specific signaling pathways of Methyl 7,15-dihydroxydehydroabietate, we are unable to provide a comprehensive troubleshooting guide or detailed FAQs at this time. The information required to generate quantitative data summaries, detailed experimental protocols, and accurate signaling pathway diagrams is not present in the public domain.

We recommend researchers exercise caution when working with this compound and consider performing extensive preliminary studies to characterize its activity and potential off-target effects in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: Where can I find information on the off-target effects of this compound?

A1: Currently, there is no publicly available information detailing the off-target effects of this compound. Researchers should consider performing broad-spectrum screening assays, such as kinase profiling or receptor binding assays, to identify potential off-target interactions.

Q2: What is the established mechanism of action for this compound?

A2: The specific mechanism of action for this compound has not been elucidated in the available scientific literature. It is listed as a natural product, but further characterization is required to understand its biological activity.

Q3: Are there any known signaling pathways affected by this compound?

A3: There are no published studies that identify or describe the signaling pathways modulated by this compound. Researchers may need to employ techniques such as transcriptomics (RNA-seq) or proteomics to identify potential downstream signaling effects.

Troubleshooting Potential Experimental Issues

Given the lack of specific data for this compound, this section provides a general framework for troubleshooting unexpected results with a novel or uncharacterized compound.

Problem: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Compound Purity and IntegrityVerify the purity and integrity of your compound stock using analytical methods such as HPLC-MS or NMR. Ensure proper storage conditions to prevent degradation.
Off-Target EffectsPerform a literature search for compounds with similar chemical structures to identify potential off-target classes. Consider using a panel of counter-screening assays relevant to your experimental system.
Cell Line or Model System VariabilityEnsure consistent cell passage numbers and culture conditions. Test the compound's effect across multiple cell lines or in a well-characterized primary cell model.
Experimental ArtifactsInclude all appropriate positive and negative controls in your experiments. Titrate the compound concentration to determine the optimal dose-response range and identify potential toxicity-related artifacts at high concentrations.

Proposed General Experimental Workflow

For researchers investigating the effects of an uncharacterized compound like this compound, a systematic approach is crucial.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Purity Analysis (HPLC-MS, NMR) Purity Analysis (HPLC-MS, NMR) Solubility Testing Solubility Testing Purity Analysis (HPLC-MS, NMR)->Solubility Testing Stability Assessment Stability Assessment Solubility Testing->Stability Assessment Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity Assay (e.g., MTT, LDH) Stability Assessment->Cytotoxicity Assay (e.g., MTT, LDH) Primary Target Engagement Assay Primary Target Engagement Assay Cytotoxicity Assay (e.g., MTT, LDH)->Primary Target Engagement Assay Off-Target Screening (e.g., Kinase Panel) Off-Target Screening (e.g., Kinase Panel) Primary Target Engagement Assay->Off-Target Screening (e.g., Kinase Panel) Pathway Analysis (e.g., Western Blot, Reporter Assays) Pathway Analysis (e.g., Western Blot, Reporter Assays) Off-Target Screening (e.g., Kinase Panel)->Pathway Analysis (e.g., Western Blot, Reporter Assays) Transcriptomic/Proteomic Analysis Transcriptomic/Proteomic Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays)->Transcriptomic/Proteomic Analysis

Caption: A generalized experimental workflow for characterizing a novel compound.

Minimizing "Methyl 7,15-dihydroxydehydroabietate" cytotoxicity to normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 7,15-dihydroxydehydroabietate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly concerning the challenge of minimizing cytotoxicity to normal cells while maximizing efficacy against cancer cell lines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed in Normal Cell Line Controls

  • Question: My preliminary screening shows that this compound is highly toxic to my normal cell line (e.g., LO2, HUVEC, MCF-10A), with an IC50 value close to that observed in my cancer cell lines. What steps can I take to investigate and mitigate this?

  • Answer:

    • Confirm the Mechanism: The cytotoxic effects of abietane (B96969) diterpenes are often linked to the induction of apoptosis.[1] First, confirm the primary mechanism of cell death in your normal cells. Is it apoptosis or necrosis? Use an Annexin V/PI staining assay to differentiate. If necrosis is high, it might indicate a general toxic effect rather than a specific pathway.

    • Investigate Oxidative Stress: Some natural compounds induce cytotoxicity through the generation of Reactive Oxygen Species (ROS). Measure intracellular ROS levels in both your normal and cancer cell lines after treatment. If ROS levels are significantly elevated in normal cells, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it selectively protects the normal cells.

    • Evaluate Cell Cycle Effects: Dehydroabietic acid and its derivatives can cause cell cycle arrest.[2] Analyze the cell cycle distribution in both normal and cancer cells via flow cytometry. Normal cells often have more robust cell cycle checkpoints. It may be possible to synchronize normal cells in a less sensitive phase (e.g., G0/G1) before treatment, a concept known as cyclotherapy.[3]

    • Modify the Compound: While not a simple solution, structure-activity relationship (SAR) studies on related dehydroabietic acid derivatives have shown that modifications to the core structure can dramatically improve selectivity.[4][5] Specifically, the addition of pyrimidine (B1678525) or chalcone (B49325) moieties has been shown to reduce toxicity in normal cells while retaining or enhancing anticancer activity.[4][5] This could be a long-term strategy if the core scaffold shows promise.

Issue 2: Inconsistent IC50 Values Across Experiments

  • Question: I am getting significant variability in the IC50 values for this compound in my cytotoxicity assays. How can I improve the reproducibility of my results?

  • Answer:

    • Possible Cause 1: Cell Seeding Density: The density of cells at the time of treatment can greatly influence the apparent cytotoxicity. Higher densities can lead to increased resistance.

      • Solution: Standardize your cell seeding density for all experiments. Ensure that cells are in the logarithmic growth phase and have not reached confluency when the compound is added.[3]

    • Possible Cause 2: Solvent Toxicity: If you are using a solvent like DMSO to dissolve the compound, the final concentration in the culture medium might be toxic, especially to sensitive cell lines.

      • Solution: Always run a vehicle control (medium with the same final concentration of DMSO used in your highest drug concentration). Ensure the final DMSO concentration is consistent across all wells and is typically kept below 0.5%.

    • Possible Cause 3: Compound Stability: The compound may be unstable in your culture medium over the duration of the experiment (e.g., 24, 48, or 72 hours).

      • Solution: Check for any published stability data. If none is available, you may need to perform stability tests using techniques like HPLC. Consider refreshing the treatment medium for longer incubation periods.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for abietane diterpenes like this compound?

A1: Abietane diterpenes, including dehydroabietic acid (DHA) and its derivatives, are known to exert anticancer effects through several mechanisms.[6][7] The most commonly reported modes of action involve the induction of apoptosis (programmed cell death) via both intrinsic and extrinsic mitochondrial pathways and the induction of cell cycle arrest at various phases.[1][2] Structure-activity relationship studies suggest that oxygenated groups on the abietane skeleton, particularly at the C7 position, are often crucial for cytotoxic activity.[6][8][9]

Q2: How can I quantitatively assess the selectivity of my compound for cancer cells over normal cells?

A2: You can calculate a Selectivity Index (SI) . The SI is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.

  • SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells. For example, a study on abietic acid derivatives showed a compound with high cytotoxicity against HeLa cancer cells and a favorable selectivity index of 13.7 when compared to non-cancerous cells.[10]

Q3: Are there known structural modifications to the dehydroabietic acid scaffold that improve selectivity?

A3: Yes, several studies have shown that modifying the dehydroabietic acid structure can enhance selectivity. For instance:

  • Hybridizing dehydroabietic acid with a pyrimidine moiety has produced derivatives with potent activity against cancer cell lines and weak cytotoxicity towards normal human liver cells (LO2).[4]

  • Creating dehydroabietic acid-chalcone hybrids has led to compounds with low micromolar activity against breast cancer cell lines, with some being significantly less toxic than the standard chemotherapeutic 5-FU.[5]

  • The addition of a triazole moiety to dehydroabietinol (B132513) (a related compound) also resulted in derivatives with superior cytotoxic profiles compared to the parent molecule.[11]

Data on Related Compounds

Since specific cytotoxicity data for this compound is not widely published, this table summarizes IC50 values for other dehydroabietic acid (DHA) derivatives to provide a comparative context for your experiments.

Compound/DerivativeCancer Cell LineNormal Cell LineIC50 (µM) - CancerIC50 (µM) - NormalSelectivity Index (SI)Reference
DHA-pyrimidine hybrid (3b) MCF-7 (Breast)LO2 (Liver)7.00 ± 0.96> 50> 7.1[4]
DHA-pyrimidine hybrid (3b) HepG2 (Liver)LO2 (Liver)10.42 ± 1.20> 50> 4.8[4]
DHA-chalcone hybrid (33) MCF-7 (Breast)-2.21 - 5.89--[5]
DHA-chalcone hybrid (38) MCF-7 (Breast)---12.9 times less toxic than 5-FU[5]
DHA-triazole hybrid (5g) MGC-803 (Gastric)LO2 (Liver)4.84> 40> 8.3[11]
DHA-triazole hybrid (5j) HepG2 (Liver)LO2 (Liver)6.31> 40> 6.3[11]
7α-acetylhorminone HCT116 (Colon)-18--[8][9]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated controls and vehicle (DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the compound at the desired concentration (e.g., IC50 value) for a specific time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_n Seed Normal Cells (e.g., LO2) treat Treat with Serial Dilutions of Compound for 24-72h seed_n->treat seed_c Seed Cancer Cells (e.g., HepG2) seed_c->treat assay Perform MTT Assay treat->assay ic50_n Calculate IC50 for Normal Cells assay->ic50_n ic50_c Calculate IC50 for Cancer Cells assay->ic50_c si Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) ic50_n->si ic50_c->si

Caption: Workflow for determining the selectivity index of a compound.

G cluster_pathways Cellular Response compound Abietane Diterpene (e.g., this compound) ros ↑ Intracellular ROS compound->ros May Induce mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apop Apoptosis cas3->apop

Caption: Potential apoptosis signaling pathway induced by abietane diterpenes.

References

"Methyl 7,15-dihydroxydehydroabietate" experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 7,15-dihydroxydehydroabietate.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential applications?

This compound is a diterpenoid compound, a methyl ester derivative of 7,15-dihydroxydehydroabietic acid. Diterpenoids derived from dehydroabietic acid have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific research on this compound is limited, studies on the parent compound, 7α,15-dihydroxydehydroabietic acid, suggest potential anti-angiogenic effects.

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored in tightly sealed vials at -80°C to minimize degradation.

3. What is the solubility of this compound?

This compound is expected to be practically insoluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common practice to dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the cell culture medium.

4. What are the expected molecular weight and chemical formula of this compound?

The chemical formula for this compound is C₂₁H₃₀O₄, and its molecular weight is approximately 346.46 g/mol .

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Biological Activity Observed

  • Question: I am not observing the expected biological effect of this compound in my experiments. What could be the reason?

  • Answer:

    • Compound Degradation: Methyl esters can be susceptible to hydrolysis, especially at non-neutral pH. Ensure that your stock solutions are fresh and that the pH of your experimental system is stable and within a neutral range. Avoid repeated freeze-thaw cycles of stock solutions.

    • Solubility Issues: Poor solubility can lead to an inaccurate final concentration in your assay. Ensure the compound is fully dissolved in your stock solvent before diluting it into your aqueous experimental medium. You may observe precipitation if the final solvent concentration is too low or if the compound's solubility limit is exceeded.

    • Cell Line Specificity: The biological activity of a compound can be highly dependent on the cell line used. Consider testing a panel of cell lines to identify a responsive model.

    • Incorrect Dosage: The effective concentration of the compound may be higher or lower than anticipated. Perform a dose-response experiment covering a wide range of concentrations to determine the optimal working concentration.

Issue 2: High Variability Between Replicate Experiments

  • Question: I am seeing significant variability in my results between replicate experiments. How can I improve the reproducibility?

  • Answer:

    • Inconsistent Compound Concentration: As mentioned above, ensure complete solubilization of the compound. Any precipitation will lead to inconsistent dosing. Prepare a fresh dilution series from your stock solution for each experiment.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can significantly impact cellular responses.

    • Assay Protocol: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and measurement procedures.

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and other reagents.

Issue 3: Unexpected Cytotoxicity

  • Question: I am observing a higher level of cell death than expected, even at low concentrations. What could be the cause?

  • Answer:

    • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is low (typically ≤ 0.5%) and that you include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

    • Compound Purity: Impurities in the compound preparation could be contributing to the observed cytotoxicity. Verify the purity of your this compound using analytical techniques such as HPLC or NMR.

    • Cell Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds. Consider performing a cytotoxicity assay on a non-cancerous or less sensitive cell line as a control.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use vials and store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution immediately before use.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (e.g., 0.5%).

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 1: Example Data for a Dose-Response Experiment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2540.2 ± 4.9
5015.8 ± 3.7

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway affected by this compound and a general experimental workflow for its investigation.

G MDH Methyl 7,15-dihydroxy- dehydroabietate VEGFR VEGF Receptor MDH->VEGFR Inhibits? Akt Akt VEGFR->Akt ERK ERK VEGFR->ERK pAkt p-Akt Akt->pAkt Phosphorylation Angiogenesis Angiogenesis pAkt->Angiogenesis pERK p-ERK ERK->pERK Phosphorylation pERK->Angiogenesis

Caption: Inferred signaling pathway for this compound.

G Start Start: Hypothesis Generation Prep Prepare Stock Solutions (this compound) Start->Prep DoseResponse Dose-Response Studies (e.g., MTT Assay) Prep->DoseResponse DetermineIC50 Determine IC50 Value DoseResponse->DetermineIC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for p-Akt, p-ERK) DetermineIC50->Mechanism Functional Functional Assays (e.g., Tube Formation Assay) DetermineIC50->Functional DataAnalysis Data Analysis and Interpretation Mechanism->DataAnalysis Functional->DataAnalysis Conclusion Conclusion and Further Studies DataAnalysis->Conclusion

Caption: General experimental workflow for investigating this compound.

Validation & Comparative

A Comparative Guide: Dehydroabietic Acid vs. the Elusive Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, abietane (B96969) diterpenes, particularly dehydroabietic acid (DHA), have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparison of the known biological activities of dehydroabietic acid against the theoretical potential of a lesser-known derivative, Methyl 7,15-dihydroxydehydroabietate. Due to a lack of available experimental data for this compound in the current scientific literature, this comparison will focus on the robustly documented activities of dehydroabietic acid and offer insights into how the structural modifications in its derivative might influence its biological profile.

Dehydroabietic Acid: A Multifaceted Bioactive Compound

Dehydroabietic acid, a major component of rosin, has been extensively studied and shown to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

Anti-inflammatory Activity

Dehydroabietic acid exhibits potent anti-inflammatory effects by modulating key signaling pathways.[3] It has been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3][4] This inhibition is achieved, in part, through the suppression of the NF-κB and AP-1 signaling pathways.[3][5]

Anticancer Activity

The anticancer potential of dehydroabietic acid and its derivatives has been demonstrated across various cancer cell lines.[4] Its mechanisms of action include the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Dehydroabietic acid has also been reported to have activity against a range of microbial pathogens.[6][7]

This compound: A Theoretical Perspective

As of the latest literature review, no specific biological activity data for this compound is publicly available. However, we can speculate on its potential activities based on structure-activity relationships. The introduction of hydroxyl groups at the C7 and C15 positions, along with the methylation of the carboxylic acid, would significantly alter the molecule's polarity and steric properties.

  • Hydroxylation: The addition of hydroxyl groups can increase the molecule's polarity, potentially affecting its solubility, membrane permeability, and interaction with protein targets. Hydroxylation can sometimes enhance biological activity by providing new sites for hydrogen bonding or by being a site for further metabolism.

  • Methylation: The conversion of the carboxylic acid to a methyl ester masks a polar, ionizable group. This change increases lipophilicity, which could enhance cell membrane penetration. However, it could also abolish activities that are dependent on the presence of the free carboxylic acid group for target interaction.

Without experimental data, any comparison remains speculative. Further research is warranted to synthesize and evaluate the biological activities of this compound to determine its therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for dehydroabietic acid and some of its derivatives.

Table 1: Cytotoxicity of Dehydroabietic Acid and Its Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Dehydroabietic acidS. aureus ATCC 438660.49 (MBIC)[6]
Dehydroabietic acidM. smegmatis ATCC 6077.81 (MIC)[8]
Dehydroabietic acidS. aureus ATCC 12287.81 (MIC)[8]
Dehydroabietic acidK. pneumoniae (all strains)125 (MIC)[8]
Dehydroabietic acidE. coli HSM 303125 (MIC)[8]

IC50: Half-maximal inhibitory concentration. MBIC: Minimum biofilm inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)[9][10][11][12]
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., dehydroabietic acid) and a vehicle control (e.g., DMSO) for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay[9][13]
  • Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[7]
  • Bacterial Suspension Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by dehydroabietic acid.

G cluster_LPS LPS Stimulation cluster_DAA Dehydroabietic Acid Inhibition cluster_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src TLR4->Src DAA Dehydroabietic Acid DAA->Syk inhibits DAA->Src inhibits IKK IKK Syk->IKK Src->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus_NFkB->Inflammatory_Genes activates

Figure 1: Inhibition of the NF-κB Signaling Pathway by Dehydroabietic Acid.

G cluster_LPS LPS Stimulation cluster_DAA Dehydroabietic Acid Inhibition cluster_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 DAA Dehydroabietic Acid DAA->TAK1 inhibits MKK4_7 MKK4/7 TAK1->MKK4_7 JNK JNK MKK4_7->JNK P AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 P Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_AP1->Inflammatory_Genes activates

Figure 2: Inhibition of the AP-1 Signaling Pathway by Dehydroabietic Acid.

G DAA Dehydroabietic Acid SIRT1 SIRT1 DAA->SIRT1 directly activates PGC1a_Ac PGC-1α (acetylated) (inactive) SIRT1->PGC1a_Ac deacetylates PGC1a PGC-1α (deacetylated) (active) PGC1a_Ac->PGC1a AntiAging Anti-aging Effects (e.g., Lifespan extension, reduced collagen secretion) PGC1a->AntiAging promotes

Figure 3: Direct Activation of SIRT1 by Dehydroabietic Acid Leading to Anti-aging Effects.

Conclusion

Dehydroabietic acid is a well-characterized natural product with a promising range of biological activities, particularly in the areas of inflammation and cancer. Its mechanisms of action are beginning to be understood, providing a solid foundation for further drug development. In contrast, this compound remains an uncharacterized derivative. While structure-activity relationships can offer some hypotheses about its potential bioactivity, experimental validation is essential. This guide highlights the significant data gap for this compound and underscores the need for future research to explore the therapeutic potential of this and other novel derivatives of dehydroabietic acid.

References

A Researcher's Guide to Comparing Novel Anticancer Compounds: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics is a cornerstone of modern oncological research. Natural products and their derivatives represent a promising avenue for drug discovery. This guide provides a methodological framework for comparing the anticancer potential of a novel compound, using dehydroabietic acid (DHA) derivatives as a proxy for "Methyl 7,15-dihydroxydehydroabietate," against established chemotherapeutic agents such as Doxorubicin and Cisplatin (B142131). The absence of specific experimental data for "this compound" in publicly available literature necessitates this broader, instructional approach.

Comparative Analysis of Cytotoxicity

A primary indicator of anticancer activity is a compound's ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables provide a comparative summary of reported IC50 values for various dehydroabietic acid derivatives and the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, across several human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Dehydroabietic Acid Derivatives and Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)SMMC-7721 (Liver)
Dehydroabietic Acid Derivatives
Quinoxaline Derivative 4b1.78 ± 0.36[1]1.08 ± 0.12[1]--0.72 ± 0.09[1]
Pyrimidine Derivative 3b7.00 ± 0.96[2]-11.93 ± 1.76[2]10.42 ± 1.20[2]-
Dipeptide Derivative 7b-Induces Apoptosis[3]---
Acyl-Thiourea Peptide Derivative 9n-6.58 ± 1.11[4]---
Triazole Derivative 5g--7.24 µM[5]5.82 µM[5]-
Standard Anticancer Drugs
Doxorubicin~0.1 - 2.0[6]~0.1 - 1.0[6]~0.5 - 5.0[6]12.18 ± 1.89[7]-
Cisplatin~1.6 - 15.4 (48h)[8]~1.0 - 5.0~3.3 - 10.0~2.5 - 8.0-

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism through which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Many anticancer drugs, including derivatives of dehydroabietic acid, function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Dehydroabietic Acid Derivatives:

Studies on various dehydroabietic acid derivatives have revealed that their anticancer activity is often mediated through the induction of apoptosis.[9][10] For instance, certain derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase.[1][2][4] The apoptotic process induced by these compounds can be triggered through the mitochondrial pathway, which involves changes in mitochondrial membrane potential and the activation of caspases.[4][9] Some derivatives have also been suggested to act as inhibitors of specific protein kinases like EGFR.[11]

Doxorubicin:

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which inhibits DNA replication and transcription.[12][13]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates DNA unwinding, leading to DNA strand breaks.[12]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that cause damage to cellular components, including DNA, proteins, and membranes, ultimately leading to apoptosis.[14]

Cisplatin:

Cisplatin is a platinum-based chemotherapeutic agent with a different mechanism of action:

  • DNA Cross-linking: Once inside the cell, cisplatin forms covalent bonds with the purine (B94841) bases of DNA, creating intra- and inter-strand cross-links.[15][16] These cross-links distort the DNA structure, interfering with DNA replication and repair mechanisms, which ultimately triggers apoptosis.[16][17][18]

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of a novel compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[20]

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[21][22]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).

Visualizing Molecular Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines (e.g., MCF-7, HeLa, A549) treatment Treat with Novel Compound & Control Drugs start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt 24-72h apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis 24-48h western Western Blot (Protein Expression) treatment->western 24-48h ic50 IC50 Calculation mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow densitometry Densitometry western->densitometry end Comparative Efficacy & Mechanism ic50->end flow->end densitometry->end

Caption: Experimental workflow for comparing anticancer compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 FADD/TRADD caspase3 Caspase-3 caspase8->caspase3 doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage cisplatin Cisplatin cisplatin->dna_damage dha DHA Derivatives bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) dha->bcl2_family dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified signaling pathways of apoptosis induction.

References

A Comparative Guide to Validating Target Engagement of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the target engagement of the natural product, Methyl 7,15-dihydroxydehydroabietate. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the pro-inflammatory protein, InflammoKinase-1 (IK-1). We will compare its performance with a known, hypothetical IK-1 inhibitor, Compound-X. This guide will provide supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting target engagement studies.

Introduction to this compound and Target Engagement

This compound is a diterpenoid natural product. While its precise biological functions are under investigation, related compounds have demonstrated various biological activities. Understanding if and how this compound interacts with its intended molecular target is a critical step in drug discovery, a process known as target engagement.[1][2][3] Validating target engagement builds confidence that the compound's therapeutic effects are mediated through its intended mechanism of action.[2][4] This guide explores three complementary techniques to validate the engagement of this compound with its hypothetical target, IK-1: Surface Plasmon Resonance (SPR), a Cellular Thermal Shift Assay (CETSA), and a cell-based NF-κB Reporter Assay.

Quantitative Data Comparison

The following tables summarize hypothetical quantitative data from the described experimental techniques, comparing the target engagement of this compound with the reference compound, Compound-X.

Table 1: Surface Plasmon Resonance (SPR) Binding Affinity Data

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
This compound2.5 x 10⁵1.8 x 10⁻³7.2
Compound-X5.2 x 10⁵9.5 x 10⁻⁴1.8

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Compound (10 µM)Temperature at 50% Protein Aggregation (°C)Thermal Shift (ΔT) (°C)
Vehicle (DMSO)48.2-
This compound52.7+4.5
Compound-X54.1+5.9

Table 3: NF-κB Reporter Assay Data

CompoundIC₅₀ (nM)
This compound150
Compound-X35

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip.[5][6]

Methodology:

  • Immobilization: Recombinant human IK-1 is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: A series of concentrations of this compound and Compound-X are prepared in a running buffer (e.g., HBS-EP+).

  • Binding Assay: The prepared analyte solutions are injected over the immobilized IK-1 surface at a constant flow rate. The association of the compound to the protein is monitored in real-time.

  • Dissociation: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Methodology:

  • Cell Treatment: Human monocytic cells (e.g., THP-1) are treated with either vehicle (DMSO), this compound (10 µM), or Compound-X (10 µM) for 1 hour.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: The cells are lysed by freeze-thaw cycles.

  • Protein Quantification: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation. The amount of soluble IK-1 in the supernatant is quantified by Western blotting or ELISA.

  • Data Analysis: The fraction of soluble IK-1 at each temperature is plotted to generate a melting curve. The temperature at which 50% of the protein has aggregated is determined, and the thermal shift (ΔT) upon compound treatment is calculated relative to the vehicle control.

NF-κB Reporter Assay

This cell-based assay measures the functional consequence of IK-1 inhibition. IK-1 is a kinase in the signaling pathway that leads to the activation of the transcription factor NF-κB.

Methodology:

  • Cell Line: A human cell line (e.g., HEK293) is stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of this compound or Compound-X for 1 hour.

  • Stimulation: The cells are then stimulated with a known activator of the IK-1 pathway (e.g., TNF-α) to induce NF-κB activation.

  • Luciferase Assay: After a suitable incubation period (e.g., 6 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control, and the concentration-response curves are plotted to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Visualizations

Signaling_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IK-1 IK-1 TNFR->IK-1 activates IκB IκB IK-1->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression drives This compound This compound This compound->IK-1 inhibits

Caption: Hypothetical signaling pathway of IK-1 inhibition.

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Reporter NF-κB Reporter Assay Immobilize IK-1 Immobilize IK-1 Inject Compound Inject Compound Immobilize IK-1->Inject Compound Measure Binding Measure Binding Inject Compound->Measure Binding Calculate KD Calculate KD Measure Binding->Calculate KD Treat Cells Treat Cells Heat Cells Heat Cells Treat Cells->Heat Cells Lyse & Separate Lyse & Separate Heat Cells->Lyse & Separate Quantify Soluble IK-1 Quantify Soluble IK-1 Lyse & Separate->Quantify Soluble IK-1 Determine ΔT Determine ΔT Quantify Soluble IK-1->Determine ΔT Treat Reporter Cells Treat Reporter Cells Stimulate Pathway Stimulate Pathway Treat Reporter Cells->Stimulate Pathway Measure Luciferase Measure Luciferase Stimulate Pathway->Measure Luciferase Calculate IC50 Calculate IC50 Measure Luciferase->Calculate IC50

Caption: Workflow for target engagement validation assays.

Logical_Relationships Target Engagement Target Engagement Direct Binding Direct Binding Target Engagement->Direct Binding In-Cell Engagement In-Cell Engagement Target Engagement->In-Cell Engagement Functional Outcome Functional Outcome Target Engagement->Functional Outcome SPR SPR Direct Binding->SPR CETSA CETSA In-Cell Engagement->CETSA Reporter Assay Reporter Assay Functional Outcome->Reporter Assay

Caption: Relationship between validation concepts and assays.

References

Dehydroabietic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpene, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities. Extensive research has focused on the synthesis and biological evaluation of its derivatives to explore and enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dehydroabietic acid derivatives, with a focus on their cytotoxic, antibacterial, and anti-inflammatory activities. The information is presented to aid researchers in the design and development of novel therapeutic agents based on the dehydroabietane framework.

I. Comparative Analysis of Biological Activities

The biological activities of dehydroabietic acid derivatives are significantly influenced by modifications at various positions of the parent molecule. The following tables summarize the quantitative data from several key studies, highlighting the impact of structural changes on cytotoxicity, antibacterial, and anti-inflammatory effects.

Table 1: Cytotoxic Activity of Dehydroabietic Acid Derivatives against Cancer Cell Lines

The cytotoxicity of dehydroabietic acid derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound/DerivativeModificationCell LineIC₅₀ (µM)Reference
Dehydroabietinol C-18 carboxyl reduced to alcoholHeLa, Jurkat13.0, 9.7 (µg/mL)[1]
Dehydroabietinol acetate C-18 alcohol acetylatedJurkat22.0 (µg/mL)[1]
DHA-Chalcone Hybrid 33 Chalcone moiety at C-13MCF-72.21[2]
DHA-Chalcone Hybrid 41 Chalcone moiety at C-13MCF-7, MDA-MB-231< 5[2]
Acylhydrazone 4w Acylhydrazone at C-18HeLa2.21[3][4]
Triazole Derivative 5g Triazole moiety at C-18MGC-8034.84[5]
Triazole Derivative 5j Triazole moiety at C-18MGC-8036.36[5]
Quinoxaline Derivative 4b Quinoxaline moietySMMC-77210.72[6]

Key Structure-Activity Relationship Insights for Cytotoxicity:

  • Modification at C-18: Conversion of the C-18 carboxylic acid to alcohols, esters, amides, and particularly the introduction of heterocyclic moieties like acylhydrazones, triazoles, and quinoxalines can significantly enhance cytotoxic activity.[3][5][6]

  • Hybrid Molecules: Creating hybrid molecules, such as DHA-chalcone hybrids, has proven to be an effective strategy for developing potent anticancer agents.[2][7]

  • Aromatic Ring Substitution: Introduction of substituents on the aromatic C-ring can modulate cytotoxic potential.[8]

Table 2: Antibacterial Activity of Dehydroabietic Acid Derivatives

Several dehydroabietic acid derivatives have demonstrated promising activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the primary metric used to assess antibacterial potency.

Compound/DerivativeModificationBacterial StrainMIC (µg/mL)Reference
Dehydroabietane 4 Amine at C-18Aspergillus terreus39.7[1]
Dehydroabietane 11 7-oxoAspergillus fumigatus50[1]
N-acylhydrazone 16j N-acylhydrazone at C-18B. subtilis, S. aureus0.9 - 15.6[8]
N-acylhydrazone 16r N-acylhydrazone at C-18B. subtilis, S. aureus0.9 - 15.6[8]

Key Structure-Activity Relationship Insights for Antibacterial Activity:

  • C-18 Position: The functionality at the C-18 position is crucial for antimicrobial activity.[9]

  • C-7 Position: Introduction of oxime and hydrazone derivatives at the C-7 position has been shown to improve antibacterial activity.

  • Aromatic C-ring: The addition of a 1,2,3-triazole moiety at C-14 has led to potent antibacterial compounds.

Table 3: Anti-inflammatory Activity of Dehydroabietic Acid Derivatives

The anti-inflammatory potential of dehydroabietic acid and its derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayKey FindingsReference
Dehydroabietic acid Nitric Oxide (NO) Production in MacrophagesReduced NO production and inflammatory gene expression.
Methyl 16-nor-16-carboxydehydroabietate In vivo anti-inflammatory modelWeak activity
7-keto-16-nor-16-carboxydehydroabietic acid In vivo anti-inflammatory modelWeak activity

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for the key assays cited in the structure-activity relationship studies of dehydroabietic acid derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dehydroabietic acid derivatives) for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[6] The plates are then incubated for 1.5 hours at 37 °C.[6]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.[6] The plates are then incubated for 15 minutes at 37 °C with shaking.[6]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[6] The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antibacterial Activity Assessment: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.[3]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 10⁴ to 10⁵ CFU/mL) is prepared from a fresh culture.[3]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.[3]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.[1][10]

  • Compound and LPS Treatment: The cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[10]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1][10] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.[10]

  • Absorbance Reading: The absorbance is measured at 540 nm.[10] The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

III. Visualizing Structure-Activity Relationships and Pathways

Diagrams are powerful tools for visualizing complex biological information. The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationships of dehydroabietic acid derivatives.

SAR_Cytotoxicity cluster_modifications Structural Modifications DHA Dehydroabietic Acid Scaffold C18 C-18 Carboxyl Group DHA->C18 C_Ring Aromatic C-Ring DHA->C_Ring C7 C-7 Position DHA->C7 C18_mods Reduction to Alcohol Esterification Amidation Acylhydrazone Triazole Quinoxaline C18->C18_mods Enhances Cytotoxicity CRing_mods Substitution C_Ring->CRing_mods Modulates Activity C7_mods Oxime/Hydrazone Formation C7->C7_mods Improves Antibacterial Activity

Key modification sites on the dehydroabietic acid scaffold.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Dehydroabietic Acid Derivatives seed_cells->treat_compounds incubate1 Incubate for 72h treat_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 1.5h add_mtt->incubate2 dissolve_formazan Dissolve Formazan with DMSO incubate2->dissolve_formazan read_absorbance Measure Absorbance at 492 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS induces expression of NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation DHA_deriv Dehydroabietic Acid Derivatives DHA_deriv->iNOS inhibits

Inhibitory mechanism of DHA derivatives on NO production.

References

In-depth Analysis of "Methyl 7,15-dihydroxydehydroabietate" Reveals a Gap in Current Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates that while "Methyl 7,15-dihydroxydehydroabietate" (CAS No. 155205-65-5) is recognized and commercially available as a natural product, there is a notable absence of published studies detailing its specific biological effects. Consequently, a direct comparison of its performance against alternative compounds, supported by experimental data, cannot be formulated at this time.

For researchers, scientists, and drug development professionals interested in the potential therapeutic applications of abietane (B96969) diterpenoids, this lack of specific data for "this compound" presents both a challenge and an opportunity. While it is not possible to provide a comparative guide on its reproducibility of biological effects, we can offer an overview of the well-documented activities of its parent class, the dehydroabietic acid derivatives. This broader context may serve as a foundational guide for future investigations into this specific compound.

The Landscape of Dehydroabietic Acid Derivatives: A Hotbed of Bioactivity

Dehydroabietic acid (DHA), a major component of rosin, and its numerous derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities. These studies provide a strong rationale for investigating novel derivatives like "this compound". The primary biological effects reported for DHA and its analogues include:

  • Anti-inflammatory Activity: Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and AP-1.[1][2] It achieves this by targeting upstream kinases like Src, Syk, and TAK1.[2] Some synthesized derivatives of dehydroabietic acid have also demonstrated weak anti-inflammatory properties.[3]

  • Antimicrobial and Antifungal Activity: Various derivatives of dehydroabietic acid have exhibited significant activity against a range of bacteria and fungi.[4] For instance, methyl dehydroabietate, in synergy with β-sitosterol, has shown inhibitory effects against Pseudomonas aeruginosa and Alternaria alternata.[5] Studies have also highlighted the antibacterial action of DHA derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and their ability to inhibit biofilm formation.[6][7]

  • Cytotoxic and Anti-proliferative Activity: A significant body of research has focused on the anti-cancer potential of dehydroabietic acid derivatives. These compounds have demonstrated cytotoxicity against various human cancer cell lines.[8][9] The mechanisms of action often involve inducing apoptosis (programmed cell death), arresting the cell cycle, and increasing intracellular reactive oxygen species (ROS) and calcium levels.[1][9] For example, certain triazole-containing derivatives of dehydroabietinol (B132513) have shown potent cytotoxic effects against MGC-803, A549, T24, and HepG2 cancer cell lines.[9]

  • Antiviral Activity: Some abietane acids have displayed antiviral activity against viruses such as the Coxsackie B3 virus.[10] However, a study on C14-hydroxy derivatives of dehydroabietic acid found no activity against Herpes Simplex Virus type 1 (HHV-1).[11]

Future Directions and the Path Forward

The documented bioactivities of the broader class of dehydroabietic acid derivatives strongly suggest that "this compound" could possess interesting pharmacological properties. The presence of two hydroxyl groups and a methyl ester functionality in its structure provides unique chemical characteristics that warrant investigation.

To ascertain the biological effects of "this compound" and enable its comparison with other compounds, the following experimental workflow is proposed for future research:

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison A Obtain/Synthesize This compound B Characterize and Confirm Structure (NMR, MS) A->B C Assess Purity (HPLC) B->C D Cytotoxicity Assays (e.g., MTT on cancer and normal cell lines) C->D E Anti-inflammatory Assays (e.g., NO production in macrophages) C->E F Antimicrobial Assays (e.g., MIC/MBC against bacteria/fungi) C->F G Antiviral Assays (e.g., Plaque reduction assay) C->G H Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) D->H I Gene Expression Analysis (e.g., qPCR for inflammatory cytokines) D->I J Apoptosis Assays (e.g., Annexin V/PI staining) D->J E->H E->I E->J K Quantitative Data Analysis (IC50, MIC values) H->K I->K J->K L Comparison with Known Active Compounds K->L

Proposed Experimental Workflow for "this compound".

References

A Comparative Analysis of 7α,15-Dihydroxydehydroabietic Acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 7α,15-dihydroxydehydroabietic acid, a derivative of the natural diterpene dehydroabietic acid, across various cell lines. While direct experimental data for Methyl 7,15-dihydroxydehydroabietate is limited in publicly available research, this guide focuses on the closely related and well-studied parent compound, 7α,15-dihydroxydehydroabietic acid. The information is supplemented with findings on other dehydroabietic acid derivatives to offer a broader perspective on their potential as therapeutic agents.

Executive Summary

7α,15-Dihydroxydehydroabietic acid has demonstrated notable anti-angiogenic properties, particularly in Human Umbilical Vein Endothelial Cells (HUVECs), by inhibiting key signaling pathways. Its cytotoxic effects have been evaluated in several cancer and non-cancer cell lines, revealing a degree of differential activity. This guide synthesizes the available quantitative data, outlines the experimental methodologies for key assays, and visualizes the implicated signaling pathways and experimental workflows.

Data Presentation: Cross-Cell Line Comparison

The following tables summarize the available quantitative data on the effects of 7α,15-dihydroxydehydroabietic acid and other dehydroabietic acid derivatives on various cell lines.

Table 1: Cytotoxicity of 7α,15-Dihydroxydehydroabietic Acid

Cell LineCell TypeAssayIC50 ValueReference
HUVECHuman Umbilical Vein EndothelialCell ViabilitySignificant decrease at 3.125-100 µM[1]
HEK293Human Embryonic KidneyNF-κB Activity> 100 µg/mL[1]
LoVoHuman Colon CarcinomaAntiproliferative> 25 µg/mL[1]
QGY-7703Human Hepatocellular CarcinomaAntiproliferative> 25 µg/mL[1]
RAW264.7Mouse MacrophageAnti-inflammatory (NO release)> 100 µg/mL[1]

Table 2: Anti-Angiogenic Activity of 7α,15-Dihydroxydehydroabietic Acid in HUVECs

AssayEndpointConcentrationResultReference
Tube FormationAngiogenesis3.125-6.25 µMSignificant inhibition[1]
Western BlotProtein Expression3.125-6.25 µMDownregulation of VEGF, p-Akt, and p-ERK[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 7α,15-dihydroxydehydroabietic acid or the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Endothelial Cell Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to polymerize at 37°C.

  • Cell Seeding: HUVECs are seeded onto the solidified matrix in the presence of various concentrations of 7α,15-dihydroxydehydroabietic acid or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a period of 4 to 24 hours, allowing the endothelial cells to form capillary-like structures (tubes).

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tubes using image analysis software.

  • Data Analysis: The anti-angiogenic effect is determined by comparing the extent of tube formation in the treated groups to the control group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Experimental Workflow: Cell Viability (MTT) Assay A Seed cells in 96-well plate B Treat with 7α,15-dihydroxydehydroabietic acid A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Experimental Workflow: HUVEC Tube Formation Assay A Coat 96-well plate with Matrigel B Seed HUVECs A->B C Treat with 7α,15-dihydroxydehydroabietic acid B->C D Incubate for 4-24 hours C->D E Visualize and quantify tube formation D->E F Analyze anti-angiogenic effect E->F

Caption: Workflow for the in vitro HUVEC tube formation assay.

G cluster_2 Inhibition of Angiogenesis in HUVECs Compound 7α,15-dihydroxydehydroabietic acid VEGF VEGF Compound->VEGF Inhibits expression pAkt p-Akt (Active) Compound->pAkt Downregulates pERK p-ERK (Active) Compound->pERK Downregulates VEGFR VEGFR VEGF->VEGFR Akt Akt VEGFR->Akt ERK ERK VEGFR->ERK Akt->pAkt Angiogenesis Angiogenesis (Tube Formation, Proliferation, Migration) pAkt->Angiogenesis ERK->pERK pERK->Angiogenesis

Caption: Signaling pathway of angiogenesis inhibition by 7α,15-dihydroxydehydroabietic acid in HUVECs.

References

Comparative Analysis of Dehydroabietic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dehydroabietic acid (DHA), a resin acid found in conifers, and its derivatives have garnered significant interest for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Modifications at various positions of the dehydroabietane skeleton have been explored to enhance potency and selectivity, leading to the development of numerous analogs with a wide spectrum of biological activities.

Quantitative Comparison of Dehydroabietic Acid Analogs

The following table summarizes the biological activities of selected dehydroabietic acid analogs, highlighting the impact of structural modifications on their efficacy.

Compound NameModificationBiological ActivityCell Line/TargetIC₅₀/MIC (µM)Reference
Methyl abietateEsterification of C-18 carboxyl groupCytotoxicityHeLa11[1]
DehydroabietinolReduction of C-18 carboxyl groupCytotoxicityHeLa, JurkatNot specified[1]
12-Hydroxy-N-(isonicotinoyl)dehydroabietylamineC-12 hydroxylation and C-18 amidationCytotoxicityMCF-74.3 ± 0.2[3]
N-(4-methoxybenzoyl)dehydroabietylamineC-18 amidationCytotoxicityMCF-74.5 ± 1.5[3]
7-N-acylamino-propyloxime derivative (4m)C-7 modificationAntibacterialMultidrug-resistant S. aureus1.25-3.13 (µg/mL)[4]
7-N-acylamino-propyloxime derivative (4x)C-7 modificationAntibacterialMultidrug-resistant S. aureus1.25-3.13 (µg/mL)[4]
7-N-acylamino-propyloxime derivative (7j)C-7 modificationAntibacterialMultidrug-resistant S. aureus1.25-3.13 (µg/mL)[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of dehydroabietic acid analogs. Below are representative protocols based on published literature.

General Synthesis of Dehydroabietic Acid Analogs

A common starting material for the synthesis of these analogs is dehydroabietic acid, which can be obtained from commercial sources or through the dehydrogenation of abietic acid.[1]

1. Esterification of the Carboxylic Acid (C-18):

  • Dehydroabietic acid is dissolved in a suitable solvent (e.g., methanol).

  • A catalyst, such as sulfuric acid, is added.

  • The mixture is refluxed for several hours.

  • The product, methyl dehydroabietate, is isolated and purified by chromatography.

2. Reduction of the Carboxylic Acid/Ester (C-18):

  • Methyl dehydroabietate is dissolved in an anhydrous solvent (e.g., diethyl ether or THF).

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion.

  • The resulting alcohol, dehydroabietinol, is obtained after workup and purification.

3. Amidation of the Carboxylic Acid (C-18):

  • Dehydroabietic acid is first converted to its acid chloride using an agent like thionyl chloride.

  • The acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine).

  • The resulting amide is purified by crystallization or chromatography.

4. Modification of the Aromatic Ring (e.g., C-7 or C-12):

  • Functionalization of the aromatic C-ring often involves electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, followed by further transformations to introduce desired functional groups.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway

Dehydroabietic acid and its derivatives have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB IkB_P IkB_P DNA DNA NF_kB->DNA translocates to nucleus and binds to DNA Proteasome Proteasome IkB_P->Proteasome degradation DHA_Analog DHA Analog DHA_Analog->IKK inhibits Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway and the inhibitory role of DHA analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of dehydroabietic acid analogs.

Experimental_Workflow Start Start: Dehydroabietic Acid Synthesis Synthesis of Analogs (Esterification, Amidation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation (Cytotoxicity, Antimicrobial Assays) Purification->Bioassays Data_Analysis Data Analysis (IC50/MIC Determination) Bioassays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of dehydroabietic acid analogs.

References

A Comparative Analysis of Paclitaxel and Dehydroabietic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established anticancer agent paclitaxel (B517696) and the emerging potential of dehydroabietic acid derivatives, the class of compounds to which Methyl 7,15-dihydroxydehydroabietate belongs. While direct comparative efficacy data between this compound and paclitaxel is not currently available in published literature, this document aims to juxtapose the well-documented anticancer profile of paclitaxel with the reported activities of various dehydroabietic acid derivatives, offering a valuable resource for researchers exploring novel therapeutic avenues.

Section 1: Paclitaxel - A Pillar of Chemotherapy

Paclitaxel, a member of the taxane (B156437) family of drugs, is a widely used and potent chemotherapeutic agent for a variety of cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which in turn disrupts the mitotic spindle apparatus, arresting the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).

Signaling Pathways Implicated in Paclitaxel-Induced Apoptosis

Paclitaxel's induction of apoptosis is a complex process involving multiple signaling pathways. Key pathways include:

  • Intrinsic (Mitochondrial) Pathway: Paclitaxel can induce the release of cytochrome c from the mitochondria, which activates a cascade of caspases (caspase-9 and caspase-3), leading to apoptosis.

  • Extrinsic (Death Receptor) Pathway: In some cellular contexts, paclitaxel can enhance the sensitivity of cancer cells to death receptor-mediated apoptosis.

  • Modulation of Apoptotic Regulators: Paclitaxel has been shown to influence the expression and activity of key apoptosis-regulating proteins, such as the Bcl-2 family members.

Paclitaxel_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_pathways Signaling Pathways Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation G2M_Arrest->Bcl2 Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Bcl2->Caspase_Cascade Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Section 2: Dehydroabietic Acid Derivatives - An Emerging Class of Anticancer Compounds

Dehydroabietic acid (DHA), a natural diterpene, and its derivatives have garnered increasing interest for their potential anticancer activities. While research on specific derivatives like this compound is limited, numerous studies have demonstrated the cytotoxic and apoptotic effects of various other DHA derivatives against a range of cancer cell lines.

General Anticancer Activities of Dehydroabietic Acid Derivatives

Studies have shown that synthetic modifications of the dehydroabietic acid scaffold can lead to compounds with significant antiproliferative activity. These derivatives have been evaluated against various cancer cell lines, including:

  • Hepatocellular carcinoma (HepG2)

  • Breast cancer (MCF-7)

  • Cervical cancer (HeLa)

  • Human colon cancer (HCT-116)

  • Human lung cancer (A549)

The efficacy of these derivatives is often assessed by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Putative Mechanisms of Action

The anticancer mechanisms of dehydroabietic acid derivatives appear to be multifaceted and can vary depending on the specific chemical modifications and the cancer cell type. Commonly reported mechanisms include:

  • Induction of Apoptosis: Many DHA derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed through assays that detect key apoptotic events, such as caspase activation and DNA fragmentation.[1]

  • Cell Cycle Arrest: Some derivatives cause an arrest of the cell cycle at different phases (e.g., G1 or S phase), preventing cancer cell proliferation.[2][3]

  • Modulation of Signaling Pathways: Similar to paclitaxel, DHA derivatives can influence critical signaling pathways involved in cell survival and death. For instance, some derivatives have been shown to induce apoptosis through the mitochondrial pathway.[1][3]

DHA_Derivative_Workflow Start Dehydroabietic Acid (DHA) Modification Chemical Modification Start->Modification Derivatives DHA Derivatives Modification->Derivatives Screening In Vitro Screening (e.g., MTT Assay) Derivatives->Screening Cell_Lines Cancer Cell Lines (HepG2, MCF-7, HeLa, etc.) Screening->Cell_Lines Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Screening->Mechanism Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle_Assay

Caption: General experimental workflow for evaluating DHA derivatives.

Section 3: Data Presentation

Comparative Efficacy Data

As previously stated, direct comparative studies between this compound and paclitaxel are unavailable. The following tables summarize representative data for paclitaxel and various dehydroabietic acid derivatives from different studies to provide a contextual overview of their respective potencies.

Table 1: Reported IC50 Values of Paclitaxel against Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (nM)
MCF-7Breast Cancer2 - 10
MDA-MB-231Breast Cancer5 - 20
A549Lung Cancer10 - 50
HCT-116Colon Cancer5 - 25
OVCAR-3Ovarian Cancer1 - 15

Note: IC50 values for paclitaxel can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line.

Table 2: Reported IC50 Values of Selected Dehydroabietic Acid Derivatives against Various Cancer Cell Lines

Derivative TypeCell LineCancer TypeReported IC50 (µM)Reference
Acyl-thiourea derivative (9n)HeLaCervical Cancer6.58[3]
Pyrimidine hybrid (3b)MCF-7Breast Cancer7.00[2]
Pyrimidine hybrid (3b)HCT-116Colon Cancer9.53[2]
Triazole derivative (5g)MGC-803Gastric Cancer4.84[4]
Triazole derivative (5j)HepG2Liver Cancer6.31[4]

Note: The presented data for DHA derivatives are from various studies and involve different chemical structures. This table is for illustrative purposes to show the range of activities observed for this class of compounds.

Section 4: Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., paclitaxel or a dehydroabietic acid derivative) for a predetermined duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization. Dehydroabietic acid and its derivatives represent a promising class of natural product-based compounds with demonstrated anticancer activity against a variety of cancer cell lines. The primary mechanisms of action for these derivatives appear to involve the induction of apoptosis and cell cycle arrest.

While a direct comparison of efficacy between this compound and paclitaxel is not yet possible due to a lack of specific data for the former, the existing research on dehydroabietic acid derivatives suggests that this chemical scaffold is a valuable starting point for the development of novel anticancer agents. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to determine its potential as a therapeutic candidate. Researchers are encouraged to utilize the outlined experimental protocols to explore the efficacy of this and other novel compounds.

References

Independent Verification of Antiviral Activity in Dehydroabietic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of dehydroabietic acid derivatives, a class of diterpenoids with demonstrated potential in antiviral research. Due to the limited publicly available data on the specific compound "Methyl 7,15-dihydroxydehydroabietate," this document focuses on structurally related dehydroabietic acid derivatives that have been evaluated for their antiviral properties. The experimental data and protocols presented herein are drawn from published studies on these related compounds and serve as a framework for the independent verification and comparison of novel diterpenoids.

Comparative Antiviral Activity of Dehydroabietic Acid Derivatives

The following table summarizes the in vitro antiviral activity of various dehydroabietic acid derivatives against different viruses. This data is compiled from multiple studies to provide a comparative baseline for researchers investigating this class of compounds.

CompoundVirusCell LineAssay TypeEC50 / ActivityCytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
Dehydroabietinol acetateHerpes Simplex Virus Type 1 (HSV-1)VeroEnd-Point Titration Technique (EPTT)Reduction factor of 1000 at 12.5 µg/mL> 100 µg/mL> 8[1][2]
Methyl dehydroabietateHuman Adenovirus 5 (HAdV-5)A549CPE ReductionModerate InhibitionNot specifiedNot specified[3]
18-OxoferruginolRotavirus (Bovine G8P[4])MA-104Post-treatment Assay23.2 µM40.7 µM1.75[5]
18-OxoferruginolRotavirus (Porcine G5P[4])MA-104Post-treatment Assay22.6 µM40.7 µM1.80[5]
Dehydroabietic acidHerpes Simplex Virus Type 1 (HSV-1)VeroEnd-Point Titration Technique (EPTT)Mild activityNot specifiedNot specified[1][2]

Note: The lack of standardized reporting across studies necessitates careful interpretation of comparative efficacy. EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are key indicators of antiviral potency and safety. The Selectivity Index (SI) provides a measure of the compound's therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of antiviral activity findings. Below are summaries of common experimental protocols used in the evaluation of dehydroabietic acid derivatives.

Cytotoxicity Assay

This assay is essential to determine the concentration range at which a compound can be tested for antiviral activity without causing significant damage to the host cells.

  • Cell Lines: Vero (African green monkey kidney epithelial cells) or A549 (human lung carcinoma cells) are commonly used.[1][3]

  • Methodology:

    • Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[5]

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assays

This method determines the reduction in viral titer in the presence of the test compound.[1]

  • Virus: Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2).[1]

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a separate plate, mix the compound dilutions with a known titer of the virus and incubate for a set period (e.g., 1-2 hours) to allow the compound to interact with the virus (virucidal assay) or add the compound to cells prior to or after infection.

    • Infect confluent cell monolayers in a 96-well plate with the virus-compound mixtures.

    • Incubate the plates for several days until a cytopathic effect (CPE) is observed in the virus control wells (no compound).

    • The viral titer is determined for each compound concentration by observing the highest dilution at which CPE is still visible.

    • The reduction factor (RF) is calculated by comparing the viral titer in the presence and absence of the compound.[1]

This assay measures the ability of a compound to protect cells from virus-induced death.[3]

  • Virus: Human Adenovirus 5 (HAdV-5).[3]

  • Methodology:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Infect the cells with HAdV-5 at a specific multiplicity of infection (MOI).

    • After a viral adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

    • Incubate the plates until CPE is observed in approximately 90% of the virus-infected control cells.

    • Quantify cell viability using a suitable method (e.g., neutral red uptake or MTT assay).

    • Calculate the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental setups and hypothetical mechanisms of action.

Experimental_Workflow cluster_setup Initial Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Host Cell Culture (e.g., Vero, A549) cytotoxicity 3a. Cytotoxicity Assay (CC50) cell_culture->cytotoxicity antiviral 3b. Antiviral Assay (e.g., EPTT, CPE Reduction) cell_culture->antiviral compound_prep 2. Compound Preparation (Serial Dilutions) compound_prep->cytotoxicity compound_prep->antiviral data_acq 4. Data Acquisition (e.g., Plate Reader) cytotoxicity->data_acq antiviral->data_acq calc 5. Calculation of EC50, CC50, SI data_acq->calc

Caption: General workflow for in vitro antiviral screening.

Signaling_Pathway Virus Virus HostCell Host Cell Receptor Virus->HostCell Attachment Entry Viral Entry HostCell->Entry Replication Viral Replication (DNA/RNA Synthesis) Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Compound Dehydroabietic Acid Derivative Compound->Entry Inhibition? Compound->Replication Inhibition?

References

Safety Operating Guide

Proper Disposal of Methyl 7,15-dihydroxydehydroabietate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical compounds. This guide outlines the essential procedures for the proper disposal of Methyl 7,15-dihydroxydehydroabietate, ensuring a safe laboratory environment and adherence to environmental regulations.

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for the disposal of similar chemical compounds. It is imperative to consult the official SDS provided by your supplier for this specific chemical before handling and disposal. The SDS will contain detailed information crucial for safe management.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure all personnel are equipped with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handle the compound in a designated chemical fume hood to minimize inhalation exposure. Avoid generating dust. In case of a spill, immediately follow the emergency procedures outlined in your laboratory's safety manual and the chemical's specific SDS.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many laboratory chemicals, involves a multi-step process to ensure the safety of personnel and the environment. Disposal should always be in accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related waste."

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • For solid waste, ensure the container is properly sealed to prevent dust from escaping.

    • For solutions, use a container that can be tightly sealed to prevent spills and evaporation.

  • Waste Collection and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

    • Maintain an accurate log of the waste generated.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any other relevant information from the SDS to the disposal company.

The logical flow for the proper disposal procedure is illustrated below.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Handle Compound in a Fume Hood A->B C Step 3: Segregate Waste into a Labeled, Compatible Container B->C D Step 4: Securely Seal the Waste Container C->D E Step 5: Store in a Designated Secondary Containment Area D->E F Step 6: Contact Environmental Health & Safety (EHS) for Pickup E->F G Step 7: Provide Chemical Information for Professional Disposal F->G

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for detailed protocols and compliance requirements.

Essential Safety and Logistical Information for Handling Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential guidance for managing Methyl 7,15-dihydroxydehydroabietate in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.[1]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect gloves before use.
Laboratory CoatTo be worn over personal clothing.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.Use a NIOSH-approved respirator if dusts or aerosols are generated.

First Aid Measures

In case of exposure, follow these immediate first aid protocols:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the stability of the compound and ensure a safe laboratory environment.

AspectGuideline
Handling Handle in accordance with good industrial hygiene and safety practice.[1] Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Ensure adequate ventilation.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store at room temperature.[1]
Incompatible Materials Strong oxidizing agents.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container to an approved waste disposal plant.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Contaminated Packaging Do not reuse empty containers.[1] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3]
General Guidance Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Operational Workflow for Handling this compound prep Preparation - Don appropriate PPE - Prepare work area weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolution - Add to appropriate solvent - Mix gently weigh->dissolve reaction Reaction/Experiment - Conduct experiment in a fume hood dissolve->reaction cleanup Work Area Cleanup - Decontaminate surfaces - Clean glassware reaction->cleanup disposal Waste Disposal - Segregate waste - Dispose according to protocol cleanup->disposal ppe_removal PPE Removal - Remove gloves last - Wash hands thoroughly cleanup->ppe_removal

Caption: A flowchart illustrating the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.